molecular formula C15H20O B1607300 CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE CAS No. 2760-64-7

CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE

Cat. No.: B1607300
CAS No.: 2760-64-7
M. Wt: 216.32 g/mol
InChI Key: KEAJJDPQXMGWQK-UHFFFAOYSA-N
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Description

CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAJJDPQXMGWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342681
Record name Cyclohexyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760-64-7
Record name Cyclohexyl(2,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2760-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Cyclohexyl 2,4-Dimethylphenyl Ketone (CAS 2760-64-7)

[1][2][3][4]

Executive Summary

Cyclohexyl 2,4-dimethylphenyl ketone (CAS 2760-64-7), also known as (2,4-dimethylphenyl)(cyclohexyl)methanone, is a lipophilic aryl ketone intermediate used primarily in the synthesis of functionalized pharmaceutical scaffolds and photoinitiator systems.[1][2] Characterized by the steric bulk of the cyclohexyl group and the electron-donating methyl substitutions on the phenyl ring, this compound exhibits unique reactivity patterns valuable for designing sterically demanding molecular architectures.[2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via Friedel-Crafts acylation, reaction mechanisms, and handling protocols for research and development applications.[2]

Chemical Identity & Structural Analysis[4][5]

The compound consists of a central carbonyl group bridging a saturated cyclohexyl ring and an aromatic 2,4-dimethylphenyl ring.[2] The presence of methyl groups at the ortho and para positions (relative to the ketone) influences both the steric environment and the electronic density of the carbonyl carbon.[2]

PropertyData
CAS Number 2760-64-7
IUPAC Name Cyclohexyl(2,4-dimethylphenyl)methanone
Synonyms (2,4-Dimethylphenyl)(cyclohexyl)methanone; 2,4-Dimethyl-1-cyclohexanecarbonylbenzene
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
SMILES CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C
InChI Key UWFRVQVNYNPBEF-UHFFFAOYSA-N
Structural Considerations
  • Steric Hindrance: The ortho-methyl group (position 2) creates significant steric strain around the carbonyl center, reducing reactivity toward nucleophilic attack compared to unsubstituted benzophenones.[2]

  • Lipophilicity: The combination of the cyclohexyl ring and the dimethyl-substituted aromatic ring results in high lipophilicity (LogP > 4.5 predicted), making it suitable for blood-brain barrier (BBB) penetrant drug scaffolds.[2]

Physicochemical Properties[3][4][6][7][8][9][10][11]

Note on Data: Experimental boiling points for this specific congener are often reported under reduced pressure due to its high molecular weight.[2]

ParameterValue / DescriptionContext/Notes
Physical State Viscous Liquid or Low-Melting SolidLikely solidifies upon high purity isolation.[2]
Boiling Point (Exp) ~141 °C@ Reduced Pressure (Likely 1–5 mmHg).[2]
Boiling Point (Pred) 300–320 °C@ 760 mmHg (Atmospheric).[2]
Density ~1.02 g/cm³Predicted based on analogues.[2]
Solubility Soluble in DCM, Toluene, EtOAcInsoluble in water.[2]
Flash Point >110 °CEstimated; Combustible.[3][2]

Synthesis: Friedel-Crafts Acylation[4]

The most robust route to CAS 2760-64-7 is the Friedel-Crafts acylation of m-xylene with cyclohexanecarbonyl chloride, catalyzed by aluminum chloride (

2
Reaction Logic & Regioselectivity
  • Substrate: m-Xylene (1,3-dimethylbenzene).[2]

  • Electrophile: Cyclohexanecarbonyl chloride.[2]

  • Regiochemistry: The acyl group directs to the 4-position of m-xylene.[2]

    • Position 2: Sterically blocked between two methyl groups.[2]

    • Position 5: Meta to both methyls (less activated).[2]

    • Position 4: Ortho to one methyl, para to the other (highly activated and accessible).[2]

Experimental Protocol (Standardized)

Reagents: m-Xylene (1.1 eq), Cyclohexanecarbonyl chloride (1.0 eq),

2
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Lewis Acid Suspension: Charge

    
     and dry DCM into the flask. Cool to 0°C.[2]
    
  • Acyl Chloride Addition: Add cyclohexanecarbonyl chloride dropwise.[2] Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add m-xylene dropwise, maintaining temperature <10°C to prevent isomerization.

  • Reaction: Allow to warm to Room Temperature (RT). Reflux for 2–4 hours if monitoring (TLC/GC) shows incomplete conversion.[2]

  • Quench: Pour mixture over crushed ice/HCl to hydrolyze aluminum salts.

  • Workup: Extract with DCM, wash with brine/NaHCO₃, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation or recrystallization (if solid) from hexanes.[2]

Reaction Mechanism Visualization

FriedelCraftsReagentsReagents:m-Xylene + R-COClAcyliumIntermediate 1:Acylium Ion[R-C+=O AlCl4-]Reagents->Acylium + AlCl3(Complexation)AlCl3Catalyst:AlCl3AlCl3->AcyliumSigmaComplexIntermediate 2:Sigma Complex(Arenium Ion)Acylium->SigmaComplex Electrophilic Attack(at C-4)AromatizationStep 3:Deprotonation(-HCl)SigmaComplex->Aromatization Re-aromatizationProductProduct:This compoundAromatization->Product

Caption: Mechanism of AlCl3-catalyzed acylation of m-xylene at the C-4 position.

Analytical Characterization

Confirming the identity of CAS 2760-64-7 requires verifying the substitution pattern on the aromatic ring and the integrity of the cyclohexyl moiety.[2]

Nuclear Magnetic Resonance ( H NMR)

Based on literature for analogous structures (Result 1.4), the expected signals in

  • Aromatic Region (3H):

    • 
       ~7.0–7.1 ppm (m, 2H): Protons at C-3 and C-5.[2]
      
    • 
       ~7.4–7.5 ppm (d/s, 1H): Proton at C-6 (deshielded by carbonyl).[2]
      
  • Benzylic Methyls (6H):

    • 
       ~2.3–2.4 ppm (two singlets): Distinct signals for 2-Me and 4-Me groups.[2]
      
  • Cyclohexyl Methine (1H):

    • 
       ~3.0–3.2 ppm (tt): The proton alpha to the carbonyl.[2]
      
  • Cyclohexyl Methylene (10H):

    • 
       ~1.2–1.9 ppm (multiplets): Remaining ring protons.[2]
      
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1670–1685 cm⁻¹ .[2] The conjugation with the phenyl ring lowers the frequency compared to aliphatic ketones, but the ortho-methyl steric inhibition of resonance may slightly raise it compared to unsubstituted benzophenone.[2]

  • C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic Cyclohexyl/Methyls) and >3000 cm⁻¹ (Aromatic).[2]

Applications & Reactivity

Pharmaceutical Development

This compound serves as a lipophilic building block .[2] The ketone functionality allows for:

  • Reduction: To secondary alcohols (using

    
    ) for chiral resolution.
    
  • Grignard Addition: To form tertiary alcohols, introducing a third steric group.[2]

  • Reductive Amination: Synthesis of cyclohexyl-benzylamine analogues (common in antifungal or antihistamine pharmacophores).[2]

Photoinitiators

Aryl cyclohexyl ketones are structurally related to Type I photoinitiators (e.g., 1-hydroxycyclohexyl phenyl ketone).[2] While CAS 2760-64-7 lacks the

2

Safety & Handling

Signal Word: WARNING (Based on general aryl ketone profile; no specific GHS data available).[2]

Hazard ClassHazard StatementPrecaution
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves (P280).[2]
Eye Irritation H319: Causes serious eye irritation.[2]Wear safety goggles.[2]
STOT-SE H335: May cause respiratory irritation.[2]Use in a fume hood.[2]

Storage: Store in a cool, dry place under inert atmosphere (

References

  • ChemChart. (n.d.). This compound (2760-64-7) Properties and Suppliers. Retrieved February 23, 2026, from [Link][2]

  • Oxford Academic. (n.d.).[2] Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Bulletin of the Chemical Society of Japan.[2] Retrieved February 23, 2026, from [Link][2]

  • ClickChemi. (n.d.).[2] 2760-64-7 this compound Boiling Point Data. Retrieved February 23, 2026, from [Link][2]

Technical Monograph: (2,4-Dimethylphenyl)(cyclohexyl)methanone

[2][3]

Chemical Identity & Structural Analysis[1][3][4]

(2,4-Dimethylphenyl)(cyclohexyl)methanone is an aryl-alkyl ketone featuring a sterically crowded carbonyl center.[1][2][3] The molecule consists of a lipophilic cyclohexyl ring fused via a carbonyl linker to a 2,4-dimethyl-substituted benzene ring.[1][2][3] This substitution pattern introduces significant steric strain and electronic donation, influencing both its reactivity in nucleophilic additions and its utility as a photoinitiator scaffold.

Nomenclature & Identifiers
Identifier Value
IUPAC Name (2,4-Dimethylphenyl)(cyclohexyl)methanone
CAS Number 2760-64-7
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
SMILES CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C
InChI Key YYPKGNJRRZKIQD-UHFFFAOYSA-N
3D Conformational Analysis

The ortho-methyl group at position 2 of the phenyl ring exerts a "steric lock" on the carbonyl moiety.[1][3] Unlike unsubstituted benzophenone derivatives, the carbonyl group in this molecule is forced out of coplanarity with the aromatic ring to minimize steric repulsion with the ortho-methyl.[1][3]

  • Dihedral Angle Twist: The aryl-carbonyl dihedral angle is typically twisted (approx. 30–50°), reducing conjugation between the phenyl

    
    -system and the carbonyl 
    
    
    -orbital.[1][2][3]
  • Reactivity Implication: This twist raises the energy of the LUMO, making the carbonyl carbon slightly less electrophilic than in planar analogs, while simultaneously protecting it from bulky nucleophiles (e.g., in Grignard additions).[1]

Synthetic Pathways & Protocols

The most robust synthesis for this scaffold is the Friedel-Crafts Acylation .[1][3] This route is preferred over Grignard additions to nitriles due to the availability of starting materials and the avoidance of over-alkylation side products.

Primary Route: Friedel-Crafts Acylation

Reaction Logic: The reaction couples m-xylene with cyclohexanecarbonyl chloride using aluminum chloride (

123123
Reagents:
  • Substrate: m-Xylene (1.0 equiv, excess often used as solvent)[1][2][3]

  • Acylating Agent: Cyclohexanecarbonyl chloride (1.0 equiv)[2][3]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.1–1.2 equiv)[3]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][3]

Step-by-Step Protocol:
  • Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (16.0 g, 120 mmol) in dry DCM (100 mL) under an argon atmosphere. Cool to 0°C.
    
  • Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 20 minutes. The suspension will clarify as the acylium ion complex forms.

  • Substrate Addition: Add m-xylene (10.6 g, 100 mmol) dropwise, maintaining the temperature below 5°C to prevent isomerization.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex. Caution: Highly exothermic.[1][3]

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated

    
    , brine, and dry over 
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.

Reaction Scheme Visualization

SynthesisStart1m-Xylene(Nucleophile)Product(2,4-Dimethylphenyl)(cyclohexyl)methanoneStart1->ProductElectrophilic AromaticSubstitution (SEAr)Start2CyclohexanecarbonylChlorideComplexAcylium IonIntermediateStart2->ComplexAlCl3, DCM0°CComplex->Product4-position attack

Figure 1: Friedel-Crafts acylation pathway targeting the 2,4-dimethyl substitution pattern.[1][2][3][4]

Spectroscopic Characterization

Validation of the structure relies on the distinct splitting patterns of the cyclohexyl ring and the specific coupling of the aromatic protons.

Proton NMR ( H NMR)

Solvent:

13
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.43 Doublet (

Hz)
1HAr-H6 Ortho to C=O; most deshielded due to anisotropy.[1][2][3]
7.01–7.04 Multiplet2HAr-H3 , Ar-H5 Meta to C=O; shielded by methyl groups.[1][2][3]
3.03 Triplet of triplets (

Hz)
1HCH -C=OAlpha-proton of cyclohexane; diagnostic axial coupling.[1][2][3]
2.39 Singlet3HAr-CH₃ (C2)Ortho-methyl; slightly deshielded by carbonyl.[1][2][3]
2.32 Singlet3HAr-CH₃ (C4)Para-methyl.[1][2][3]
1.75–1.86 Multiplet4HCy-H Equatorial protons.[1][2][3]
1.20–1.46 Multiplet6HCy-H Axial protons.[1][2][3]
Carbon NMR ( C NMR)

Key Peaks:

  • Carbonyl (C=O): ~205–208 ppm (Typical for aryl-alkyl ketones).[2][3]

  • Aromatic Carbons: Four quaternary carbons (C-ipso, C-ortho-Me, C-para-Me) and three methine carbons.[1][2][3]

  • Cyclohexyl Carbons: Distinct signal at ~45 ppm (alpha-CH), followed by signals at ~29 ppm and ~26 ppm.[1][3]

Mass Spectrometry (GC-MS)[1][2][3]
  • Molecular Ion (

    
    ):  m/z 216[1][2][3]
    
  • Base Peak: m/z 133 (Tropylium-like cation formed by

    
    -cleavage of the cyclohexyl group: 
    
    
    ).[1][2][3]
  • Fragment: m/z 83 (Cyclohexyl cation).

Physicochemical Properties & Applications

Physical Data[1][3][5]
  • Physical State: Pale yellow oil or low-melting solid (dependent on purity).[1][2][3]

  • Boiling Point: Predicted ~340–350°C at 760 mmHg.[1]

  • Solubility: Insoluble in water; soluble in DCM, ethyl acetate, toluene, and ethanol.[1]

  • LogP: ~4.8 (Highly lipophilic).

Applications in Drug Discovery

This scaffold serves as a versatile building block in medicinal chemistry:

  • Bioisostere for Benzophenone: The cyclohexyl group acts as a lipophilic, non-aromatic replacement for a phenyl ring, increasing

    
     character (Fsp3) which often improves solubility and metabolic stability.
    
  • NMDA Antagonist Precursors: Aryl cyclohexyl ketones are direct precursors to arylcyclohexylamines (e.g., ketamine analogs) via reductive amination or Grignard addition followed by rearrangement. The 2,4-dimethyl substitution provides a unique steric profile that alters receptor binding affinity compared to the standard 2-chloro (ketamine) or unsubstituted analogs.[1][2][3]

  • Photoinitiators: Used in radical polymerization studies.[1] The ortho-methyl group facilitates Norrish Type II cleavage or hydrogen abstraction pathways upon UV irradiation.[1][2][3]

References

  • PubChem Compound Summary. (2025). Cyclohexyl-2,4-dimethylphenyl ketone.[1][2][3] National Center for Biotechnology Information.[1] Link[2][3]

  • Kuninobu, Y., et al. (2011). Rhenium-Catalyzed Friedel-Crafts Acylation. Journal of the American Chemical Society. (Provides NMR data for the specific 2,4-dimethyl analog). Link[2][3]

  • Yogeeswari, P., et al. (2006).[5] Synthesis of N4-(2,4-dimethylphenyl) semicarbazones as 4-aminobutyrate aminotransferase inhibitors. Acta Pharmaceutica. (Discusses the biological relevance of the 2,4-dimethylphenyl moiety). Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1][2][3] (Foundational text for acylation mechanisms).

Steric vs. Electronic Modulation in Aryl-Alkyl Ketones: A Technical Guide to Cyclohexyl Phenyl Ketone & Its 2,4-Dimethyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Hindrance

In the landscape of aryl-alkyl ketones, Cyclohexyl Phenyl Ketone (CPK) serves as the "hydrogen-standard" benchmark—a molecule balancing the conformational flexibility of a cyclohexane ring with the planarity of a benzoyl group. In contrast, Cyclohexyl 2,4-Dimethylphenyl Ketone (CDMPK) introduces a specific steric and electronic perturbation.

The addition of methyl groups at the ortho (2-) and para (4-) positions of the phenyl ring is not merely an increase in molecular weight; it is a deliberate engineering of the molecular landscape. The 2-methyl group forces the phenyl ring out of coplanarity with the carbonyl, decoupling resonance and altering the trajectory of nucleophilic attacks. This guide dissects these differences, providing robust synthesis protocols and reactivity profiles for high-value applications in photoinitiator design and pharmaceutical synthesis.

Structural & Electronic Landscape

To understand the reactivity differences, we must first visualize the steric environment.

Comparative Properties

The following table summarizes the physicochemical divergence driven by the dimethyl substitution.

FeatureCyclohexyl Phenyl Ketone (CPK)This compound (CDMPK)
CAS Number 712-50-5111865-51-1 (Generic/Isomer specific)
Electronic State Conjugated system; Phenyl

overlaps with C=O

*.
Deconjugated; Ortho-methyl forces twist (>30° torsion).
Nucleophilicity Moderate; Benzene ring is neutral.High; m-Xylene ring is electron-rich (activated).
Carbonyl Electrophilicity Accessible; Standard Burgi-Dunitz angle.Shielded; Ortho-methyl hinders nucleophilic approach.
Primary Application Precursor to Trihexyphenidyl; Photoinitiator (Irgacure 184 interm.).Steric probe in SAR; High-stability photoinitiators.
Visualization of Steric Congestion

The diagram below illustrates the structural blockade introduced by the 2,4-dimethyl substitution pattern.

StericLandscape CPK CPK (Reference) Planar Carbonyl-Phenyl Alignment CDMPK CDMPK (Target) Twisted Conformation CPK->CDMPK + 2 Methyl Groups OrthoEffect Ortho-Methyl (C2) Steric Clash with Carbonyl Oxygen CDMPK->OrthoEffect ParaEffect Para-Methyl (C4) Electronic Activation (+I Effect) CDMPK->ParaEffect Result Consequence: 1. Reduced Conjugation 2. Blocked Nucleophilic Attack OrthoEffect->Result Dominant Factor ParaEffect->Result Secondary Factor

Figure 1: Structural impact of dimethyl substitution. The ortho-methyl group creates a "steric gate," forcing the phenyl ring to rotate and breaking the conjugation with the ketone.

Synthetic Pathways: Friedel-Crafts Acylation[1][2][3]

The most robust route to both compounds is the Friedel-Crafts acylation. However, the choice of substrate (Benzene vs. m-Xylene) dictates the reaction kinetics and regioselectivity.

Mechanism & Regioselectivity
  • CPK Synthesis: Reaction of cyclohexanecarbonyl chloride with benzene .[1][2] Since benzene has six equivalent hydrogens, regioselectivity is not an issue.

  • CDMPK Synthesis: Reaction with m-xylene .

    • The Challenge:m-Xylene has three potential attack sites: C2 (between methyls), C4 (ortho/para), and C5 (meta/meta).

    • The Solution: C2 is sterically forbidden. C5 is electronically disfavored. C4 is the exclusive site of attack , activated by one methyl (ortho) and the other (para).

Detailed Experimental Protocol

Pre-requisite: All glassware must be flame-dried and flushed with Argon. Moisture destroys the acylium ion intermediate.

Step 1: Preparation of the Electrophile (Common to Both)
  • Charge a 500 mL 3-neck flask with Cyclohexanecarboxylic acid (0.5 mol, 64.1 g).

  • Add Thionyl Chloride (0.6 mol, 71.4 g) dropwise at room temperature.

  • Heat to reflux (80°C) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Distill excess thionyl chloride to yield crude Cyclohexanecarbonyl chloride .

Step 2: The Acylation (Divergent Paths)
ParameterPath A: CPK (Benzene)Path B: CDMPK (m-Xylene)
Substrate Benzene (Solvent & Reactant)m-Xylene (1.1 eq) in DCM (Solvent)
Catalyst

(1.1 eq)

(1.05 eq)
Temperature 5°C

Reflux (80°C)
-10°C

RT (25°C)
Reaction Time 3-4 Hours1-2 Hours (Faster due to activation)
Quench Pour onto Ice/HClPour onto Ice/HCl

Critical Insight (Expertise): For CDMPK, do not reflux . The m-xylene ring is highly activated. High temperatures can lead to poly-acylation or rearrangement. The reaction is exothermic; control the exotherm at -10°C during addition to prevent the formation of the thermodynamically stable but sterically congested isomers.

Step 3: Workup & Purification[1]
  • Quench: Slowly pour the reaction mixture into a beaker containing 500g crushed ice and 50mL conc. HCl. (Dissolves aluminum salts).

  • Extraction: Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Wash: Wash combined organics with Sat.

    
     (remove acid traces) and Brine.
    
  • Dry/Concentrate: Dry over

    
    , filter, and rotary evaporate.
    
  • Distillation:

    • CPK: Distill under high vacuum (~140°C at 10 mmHg).

    • CDMPK: Recrystallize from Hexane/Ethanol (9:1). The symmetry of the 2,4-dimethyl product often yields a solid, whereas the crude may be an oil.

Synthetic Workflow Diagram

SynthesisWorkflow Acid Cyclohexanecarboxylic Acid AcylCl Intermediate: Cyclohexanecarbonyl Chloride Acid->AcylCl SOCl2, Reflux SOCl2 Thionyl Chloride SOCl2->AcylCl Benzene Reagent: Benzene (Standard) AcylCl->Benzene Path A Xylene Reagent: m-Xylene (Activated) AcylCl->Xylene Path B Reflux Process: Reflux (80°C) Slower Kinetics Benzene->Reflux + AlCl3 ColdStir Process: -10°C to RT Fast Kinetics (Activated Ring) Xylene->ColdStir + AlCl3 AlCl3 Cat: AlCl3 (Lewis Acid) AlCl3->Reflux AlCl3->ColdStir CPK_Prod Product: Cyclohexyl Phenyl Ketone Reflux->CPK_Prod Hydrolysis CDMPK_Prod Product: this compound ColdStir->CDMPK_Prod Regioselective Attack (C4)

Figure 2: Divergent synthesis pathways. Note the temperature control difference required for the activated m-xylene substrate.

Reactivity Profile & Pharmaceutical Utility[4]

The utility of these molecules in drug development lies in their differing reactivity toward reduction and Grignard reagents.

Stereoselective Reduction (The Felkin-Anh Control)

When reducing these ketones to their corresponding alcohols (e.g., precursors for anticholinergics like Procyclidine or Trihexyphenidyl analogs):

  • CPK: Follows standard Cram/Felkin-Anh models. The cyclohexyl group acts as the "Medium" group, the phenyl as "Large". Hydride attack is predictable and stereocontrol is moderate.

  • CDMPK: The ortho-methyl group introduces a "locking" mechanism.

    • Impact: The phenyl ring cannot rotate freely. The hydride reagent (

      
       or 
      
      
      
      ) faces significant steric approach hindrance.
    • Outcome: Reaction rates are significantly slower (requires reflux in THF vs. RT for CPK). However, stereoselectivity is often higher because the "forbidden" trajectory is completely blocked, forcing the nucleophile into a single, specific path.

Application in Photoinitiators

Both molecules are precursors to


-hydroxy ketones (Type I Photoinitiators).
  • CPK Derivative (Irgacure 184): The industry standard. Efficient Norrish Type I cleavage.

  • CDMPK Derivative: The methyl groups stabilize the benzoyl radical formed after cleavage. This can lead to lower yellowing in cured coatings because the resulting radical species are less prone to side-reactions that form colored quinoid structures.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone. Retrieved from

  • Google Patents. (2005). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Retrieved from

  • Sigma-Aldrich. (2024). Cyclohexyl phenyl ketone Product Specification & Safety Data Sheet. Retrieved from

  • Royal Society of Chemistry. (2024). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures. Molecular Systems Design & Engineering. Retrieved from

  • SciSpace. (2018). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. Retrieved from

Sources

Solubility of Cyclohexyl 2,4-dimethylphenyl ketone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Cyclohexyl 2,4-dimethylphenyl ketone in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical property that governs their behavior in various stages of research, development, and manufacturing. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. We supplement this theoretical analysis with established, detailed protocols for the experimental determination of solubility, empowering researchers to generate empirical data with high fidelity. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for process optimization, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility

In the realms of organic synthesis and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and processability. For a synthetic intermediate, solubility determines the choice of reaction medium, influences reaction kinetics, and is paramount for purification techniques such as crystallization and chromatography. For a potential drug candidate, aqueous and lipid solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

This compound (C₁₅H₂₀O) is an aromatic ketone featuring a significant non-polar scaffold. Its structure suggests a nuanced solubility profile across the spectrum of organic solvents. This guide aims to deconstruct the molecular features of this ketone to predict its behavior and to provide the practical, validated methodologies required to confirm these predictions experimentally.

Physicochemical & Structural Analysis

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[1] This principle is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure.

  • Structure: The molecule consists of three primary components:

    • A carbonyl group (C=O): This is the primary polar feature of the molecule. The electronegativity difference between carbon and oxygen creates a dipole moment, making the carbonyl group a hydrogen bond acceptor.[2]

    • A cyclohexyl group: This is a bulky, non-polar, aliphatic ring that contributes significantly to the molecule's lipophilicity.

    • A 2,4-dimethylphenyl group: This aromatic ring with two methyl substituents is also large and non-polar.

  • Overall Polarity: While the carbonyl group imparts a degree of polarity, the molecule is dominated by its large, non-polar hydrocarbon regions (the cyclohexyl and dimethylphenyl groups). Therefore, this compound is classified as a predominantly non-polar to weakly polar compound.

  • Intermolecular Forces:

    • Van der Waals Forces (London Dispersion Forces): These will be the primary interactions with non-polar solvents.

    • Dipole-Dipole Interactions: The polar carbonyl group allows for these interactions with polar aprotic and protic solvents.

    • Hydrogen Bonding: The molecule cannot act as a hydrogen bond donor but can act as a hydrogen bond acceptor via the carbonyl oxygen. This interaction is possible with protic solvents like alcohols but will be sterically hindered by the bulky neighboring groups.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound's large non-polar surface area suggests it will be most soluble in non-polar or weakly polar organic solvents. Its solubility is expected to decrease as the polarity of the solvent increases. Aromatic ketones are generally soluble in most common organic solvents.[2][3] For a close structural analog, Cyclohexyl phenyl ketone, it is reported to be more soluble in non-polar organic solvents such as hexane and toluene.[4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneHigh "Like dissolves like"; strong Van der Waals interactions between the compound's hydrocarbon scaffold and the solvent.
Weakly Polar Diethyl Ether, DichloromethaneHigh to Medium The ether and halogenated solvent can interact with the carbonyl group while also solvating the non-polar regions.
Polar Aprotic Acetone, Ethyl AcetateMedium The solvent's carbonyl group can engage in dipole-dipole interactions, but its overall polarity is higher.[5]
Polar Protic Ethanol, MethanolLow to Medium Solvents can act as hydrogen bond donors to the ketone's carbonyl oxygen, but the large non-polar groups limit miscibility.[2][5]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Insoluble to Very Low The energy required to break the strong hydrogen bonding network of water is not compensated by the weak interactions with the large, non-polar molecule.

The following diagram illustrates the expected relationship between solvent polarity and the solubility of the target ketone.

G cluster_0 Solvent Polarity Spectrum cluster_1 Predicted Solubility of this compound NonPolar Non-Polar (e.g., Toluene, Hexane) HighSol High Solubility NonPolar->HighSol WeaklyPolar Weakly Polar (e.g., Diethyl Ether) WeaklyPolar->HighSol PolarAprotic Polar Aprotic (e.g., Acetone) MedSol Medium Solubility PolarAprotic->MedSol PolarProtic Polar Protic (e.g., Ethanol) LowSol Low Solubility PolarProtic->LowSol HighlyPolar Highly Polar (e.g., Water) Insoluble Insoluble HighlyPolar->Insoluble

Caption: Predicted solubility trend versus solvent polarity.

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols describe robust methods for determining the equilibrium solubility of a compound in organic solvents.

Protocol 1: Isothermal Shake-Flask Method for Quantitative Solubility

This method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

A. Causality and Self-Validation: This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. This is achieved by:

  • Using excess solid: This guarantees that the solution becomes saturated.

  • Extended equilibration time with agitation: This ensures the dissolution process reaches a steady state.

  • Temperature control: Solubility is temperature-dependent, so a constant temperature is critical for reproducibility.[4]

  • Phase separation: Centrifugation and filtration ensure that no undissolved solid contaminates the sample taken for analysis.

B. Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

C. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 2 mL).

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24-48 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow solids to settle.

  • Sample Collection: Carefully draw a supernatant sample using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Qualitative Method for Rapid Screening

This method provides a quick, semi-quantitative assessment of solubility, useful for initial solvent screening.[6][7]

A. Materials:

  • This compound

  • Selected organic solvents

  • Small test tubes (13x100 mm)

  • Vortex mixer

B. Step-by-Step Procedure:

  • Initial Setup: Add approximately 20 mg of the ketone to a test tube.

  • Solvent Addition: Add the solvent dropwise (e.g., 0.1 mL increments) while vortexing after each addition.

  • Observation: Observe if the solid dissolves completely.

  • Classification:

    • Soluble: If the solid dissolves in <1 mL of solvent.

    • Sparingly Soluble: If the solid dissolves in 1-3 mL of solvent.

    • Insoluble: If the solid does not dissolve after adding 3 mL of solvent.

G cluster_workflow Shake-Flask Experimental Workflow start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) with shaking at constant temperature add_solvent->equilibrate separate 4. Settle & Centrifuge equilibrate->separate sample 5. Filter supernatant separate->sample dilute 6. Dilute sample for analysis sample->dilute quantify 7. Quantify concentration (HPLC / UV-Vis) dilute->quantify calculate 8. Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for quantitative solubility determination.

Advanced Approaches: Computational Prediction

For many novel compounds, experimental data is non-existent. In such cases, computational models like Quantitative Structure-Property Relationship (QSPR) can provide valuable estimations.[8][9] These models use statistical methods to correlate a compound's physicochemical properties with its molecular descriptors.

Key descriptors used in solubility QSPR models often include:

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Molecular Weight (MW): Larger molecules often have lower solubility.

  • Topological Polar Surface Area (TPSA): Relates to the polar atoms in a molecule.

  • Hydrogen Bond Donors/Acceptors: The capacity for hydrogen bonding.[9][10][11]

While a full QSPR study is beyond the scope of this guide, researchers should be aware of these in silico tools as a complementary approach to guide solvent selection and prioritize experiments, especially in early-stage drug discovery.

Conclusion

References

  • Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Ghafourian, T., & Ebrahim-Mobarakeh, N. (2015). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. ResearchGate. Retrieved from [Link]

  • Kovalyshyn, V., et al. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. Retrieved from [Link]

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  • Cheng, A., & Merz, K. M. (2002). Estimation of aqueous solubility of organic compounds with QSPR approach. Journal of medicinal chemistry, 45(8), 1745–1756. Retrieved from [Link]

  • Hao, H., et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1847–1864. Retrieved from [Link]

  • Oshita, K., et al. (2020). Properties of aromatic ketones and other solvents. ResearchGate. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Allen Institute. (2024). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

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Cyclohexyl aryl ketones as photoinitiator precursors

Cyclohexyl aryl ketones represent a mature and highly effective class of Type I photoinitiators. Their mechanism, rooted in the efficient Norrish Type I cleavage, provides a rapid and reliable source of initiating radicals for free-radical polymerization. With well-understood synthesis routes and a broad application space, they remain a critical tool for scientists and engineers developing advanced polymer materials. Future research continues to focus on modifying these core structures to enhance solubility, reduce migration, and shift absorption to longer wavelengths for use with safer, visible-light LED sources. [19][29]

References

  • Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC. (n.d.). National Center for Biotechnology Information.
  • Tunable Quantum Photoinitiators for Radical Photopolymerization. (2021, August 12). MDPI.
  • Free Radical Photoinitiators - Type I. (2026, January 8). Tintoll.
  • Norrish reaction. (n.d.). Grokipedia.
  • A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. (2025, August 7). ResearchGate.
  • Exploring the Feasibility of 1-Hydroxycyclohexyl Phenyl Ketone as a UV Photoinitiator: Insights from the Manufacturer. (2023, April 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • Norrish reaction. (n.d.). Wikipedia.
  • Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. (2026, January 8). Tintoll.
  • A) Photoinitiating mechanisms of Norrish type I and Norrish type II... (n.d.). ResearchGate.
  • Synthetic method of photoinitiator 1-hydroxycyclohexyl phenyl ketone. (2018, July 20). Google Patents.
  • UV and visible light cationic photoinitiators - an overview. (2016, April 29). Advanced Science News.
  • Radical Photoinitiators for UV-Curing In Industrial Applications. (n.d.). ScholarWorks@BGSU.
  • Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones. (n.d.). ResearchGate.
  • An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone. (n.d.). Benchchem.
  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC. (n.d.). National Center for Biotechnology Information.
  • Current photo-initiators in dental materials. (n.d.). Unknown Source.
  • Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones. (n.d.). Polymer Chemistry (RSC Publishing).
  • Photoinitiator species and absorption properties. (n.d.). ResearchGate.
  • Influence of Different Photoinitiators on Polymerization Kinetics and Marginal Microleakage in Restorations using Photopolymerizable Dental. (2017, July 19). Redalyc.
  • A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC. (2022, August 25). National Center for Biotechnology Information.
  • Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC. (2022, January 28). National Center for Biotechnology Information.
  • Experimental Study of Photopolymer Resin Composition for AlN Ceramic 3D Printing via Digital Light Processing. (2025, August 29). MDPI.
  • The Chemistry of Speed: How Photoinitiators like 1-Hydroxycyclohexyl Phenyl Ketone Revolutionize Curing. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.
  • Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins. (n.d.). Felipe Schneider.
  • Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl. (n.d.). Unknown Source.
  • Analytical methods for determining photoinitiators in food-contact materials. (2025, August 7). ResearchGate.
  • The Role of Photoinitiators in UV Curing. (2025, January 6). Guangdong Lencolo New Material Co., LTD.
  • Photochemistry. (n.d.). MSU chemistry.
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Cyclohexyl Phenyl Ketone & Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From Industrial Photo-Initiation to Metabolic Enzyme Modulation

Executive Summary

Cyclohexyl phenyl ketone (CPK) and its analogs represent a privileged scaffold bridging industrial polymer chemistry and advanced medicinal design. While the core molecule is industrially ubiquitous as a precursor to Type I photoinitiators (e.g., Irgacure 184), its structural analogs are increasingly relevant in drug discovery. The saturation of the phenyl ring to a cyclohexyl moiety increases the fraction of sp3-hybridized carbons (


), a physicochemical property correlated with higher clinical success rates due to improved solubility and novel "non-planar stacking" interactions in protein binding pockets.

This guide analyzes the synthesis, radical chemistry, and pharmacological structure-activity relationships (SAR) of CPK analogs.

Part 1: Synthetic Architectures

The synthesis of CPK is historically rooted in Friedel-Crafts acylation. However, modern "green" demands have pushed for catalytic decarboxylation methods that avoid stoichiometric Lewis acid waste.

Traditional vs. Modern Synthesis
ParameterMethod A: Friedel-Crafts AcylationMethod B: Catalytic Decarboxylation (Green)
Reagents Benzene + Cyclohexanecarbonyl chlorideBenzoic Acid + Cyclohexanecarboxylic Acid
Catalyst

(Stoichiometric/Excess)
MnO / Metal Oxides (Catalytic)
Conditions

, Anhydrous
High Temp (

), Gas/Liquid Phase
By-products

, Aluminum salts (High waste)

,

(Low waste)
Scalability High (Batch)High (Continuous Flow potential)
Mechanistic Workflow (DOT Visualization)

The following diagram contrasts the electrophilic aromatic substitution pathway with the radical-mediated photo-cleavage relevant to its derivatives.

CPK_Synthesis_Mechanism cluster_0 Friedel-Crafts Acylation Start Cyclohexanecarbonyl Chloride Inter1 Acylium Ion Intermediate Start->Inter1 AlCl3 Benzene Benzene Benzene->Inter1 Nucleophilic Attack CPK Cyclohexyl Phenyl Ketone (CPK) Inter1->CPK -HCl AlphaCl 1-Chloro-CPK CPK->AlphaCl Cl2 / SO2Cl2 Irgacure 1-Hydroxy-CPK (Photoinitiator) AlphaCl->Irgacure Hydrolysis (NaOH)

Caption: Figure 1. Synthetic pathway from acid chloride precursors to the CPK core and subsequent conversion to the


-hydroxy photoinitiator.

Part 2: Industrial Application (Photoinitiators)

The most commercially significant analog is 1-hydroxycyclohexyl phenyl ketone (HCPK). It functions as a Norrish Type I photoinitiator, essential for UV-curing inks and coatings.[1]

Mechanism of Action: Norrish Type I Cleavage

Upon UV irradiation (typically 250–350 nm), the carbonyl group enters an excited triplet state (


). Unlike benzophenone (Type II), which requires a co-initiator, HCPK undergoes homolytic 

-cleavage.
  • Excitation:

    
    
    
  • Cleavage: Generates a benzoyl radical (initiation active) and a hydroxycyclohexyl radical (initiation active).[2]

  • Initiation: Both radicals attack acrylate double bonds to start polymerization.

Why Cyclohexyl? The steric bulk of the cyclohexyl ring prevents rapid recombination of the radicals (cage effect), significantly increasing the quantum yield of initiation compared to linear alkyl analogs.

Part 3: Medicinal Chemistry & SAR[3][4][5][6]

In drug discovery, the CPK scaffold is often analyzed through the lens of Bioisosterism . Replacing a planar phenyl ring with a non-planar cyclohexyl ring (increasing


) is a proven strategy to improve solubility and target specificity.
Target: 11 -HSD1 Inhibition (Metabolic Syndrome)

11


-Hydroxysteroid dehydrogenase type 1 (11

-HSD1) converts cortisone to cortisol.[3][4] Excess cortisol in adipose tissue drives obesity and insulin resistance.
  • The Pharmacophore: Inhibitors require a lipophilic domain to occupy the steroid-binding pocket.

  • CPK Analogs: Ketones bridging an adamantyl or cyclohexyl group to a heterocycle (or phenyl ring) mimic the steroid A/B ring junction.

  • SAR Insight: The cyclohexyl group provides "bulk" without the

    
     stacking interactions of a phenyl group, often leading to better selectivity against the related 11
    
    
    
    -HSD2 isozyme (which regulates blood pressure).
Target: PDE4 Inhibitors (Inflammation)

Phenyl alkyl ketones have been explored as Phosphodiesterase-4 (PDE4) inhibitors.[5]

  • Substitution: Introduction of a cyclohexyl group often improves metabolic stability compared to straight-chain alkyl ketones, which are prone to rapid

    
    -oxidation.
    
Comparative SAR Data

The following table summarizes the shift from Phenyl to Cyclohexyl analogs in various enzyme assays (Generalized data aggregated from SAR studies):

PropertyPhenyl Analog (Planar)Cyclohexyl Analog (CPK-like)Impact of Change
Solubility (LogP) ModerateHigh (Lipophilic)Cyclohexyl increases lipophilicity but disrupts crystal packing solubility.
Metabolic Stability Prone to aromatic hydroxylationProne to oxidation, but slowerCyclohexyl allows for specific axial/equatorial modifications to block metabolism.
Binding Topology

Stacking
Hydrophobic/Van der Waals"Stacking without planarity" allows binding in curved hydrophobic pockets.
Target Selectivity Lower (Promiscuous)Higher3D shape leads to stricter steric fit.
SAR Logic Flow (DOT Visualization)

SAR_Logic Core Cyclohexyl Phenyl Ketone Scaffold Mod1 Ketone Reduction (C=O to CH-OH) Core->Mod1 Mod2 Cyclohexyl Ring Substitution Core->Mod2 Mod3 Phenyl Replacement (Heterocycle) Core->Mod3 Effect1 Increases H-bond donor (Photoinitiator activity) Mod1->Effect1 Effect2 Modulates Lipophilicity (11β-HSD1 Selectivity) Mod2->Effect2 Effect3 Alters Metabolic Stability (CYP450 interaction) Mod3->Effect3

Caption: Figure 2. Structural modifications of the CPK scaffold and their resulting pharmacological or physicochemical effects.[6][7]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184 Analog) via Chlorination/Hydrolysis. This protocol assumes the starting material, Cyclohexyl Phenyl Ketone, is already available.

Reagents & Equipment
  • Precursor: Cyclohexyl phenyl ketone (1.0 eq).[8]

  • Chlorinating Agent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Hydrolysis Base: Sodium Hydroxide (NaOH), 30% aq. solution.

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) - Note: DCM is preferred for safety.
    
  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology

Step 1:


-Chlorination 
  • Dissolve Cyclohexyl phenyl ketone (18.8 g, 0.1 mol) in DCM (100 mL) in the reaction flask.

  • Cool the solution to 0–5°C using an ice bath.

  • Add Sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes. Critical: Monitor gas evolution (

    
    ). Ensure proper venting.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Point: Check TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the 
    
    
    
    -chloro intermediate (
    
    
    ).

Step 2: Hydrolysis

  • Evaporate the DCM solvent under reduced pressure to yield the crude

    
    -chloro ketone.
    
  • Resuspend the residue in Toluene (50 mL).

  • Add 30% NaOH solution (20 mL) and a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.5 g).

  • Heat to 50°C with vigorous stirring for 4 hours.

  • Validation Point: The reaction mixture typically changes color (light yellow to orange).

Step 3: Workup & Purification [8]

  • Separate the organic layer and wash with water (

    
     mL) until neutral pH.
    
  • Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Recrystallization: Dissolve the crude solid in hot Hexane. Cool slowly to 4°C to precipitate white crystals.

  • Yield: Typical yield is 65–75%. Melting point should be 47–50°C.

References

  • BenchChem. (2025).[2][6][8][9] An In-depth Technical Guide on

    
    -Hydroxycyclohexyl Phenyl Ketone. Retrieved from 
    
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Organic Syntheses. (1963). Cyclohexyl Phenyl Ketone Synthesis via Friedel-Crafts. Coll. Vol. 4, p. 339.

  • Scott, J. S., et al. (2012). Discovery of a series of 11

    
    -HSD1 inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 22(16), 5239-5244. 
    
  • Ciba Specialty Chemicals. (1999). Photoinitiators for UV Curing: A Selection Guide. [Industrial Reference]
  • Zhao, H., et al. (2013). Stacking with No Planarity? The Cyclohexyl Ring as a Phenyl Bioisostere. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Precision Synthesis of Cyclohexyl 2,4-dimethylphenyl ketone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the regioselective synthesis of Cyclohexyl 2,4-dimethylphenyl ketone using a Friedel-Crafts acylation strategy. Unlike alkylation, which is reversible and prone to rearrangement, acylation provides a robust, irreversible pathway to aryl ketones. This guide addresses the critical challenge of regiocontrol —directing substitution to the 4-position of m-xylene while minimizing the sterically hindered 2-position isomer—and provides a self-validating workflow for scale-up.

Key Chemical Data
ParameterSpecification
Target Molecule This compound
CAS Number 2760-64-7
Precursors m-Xylene (1,3-Dimethylbenzene), Cyclohexanecarbonyl Chloride
Catalyst Aluminum Chloride (

), Anhydrous
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Primary Challenge Exotherm control and moisture sensitivity of Lewis Acid

Strategic Analysis & Mechanism

Regioselectivity Logic

The substrate, m-xylene, contains two activating methyl groups that direct incoming electrophiles to the ortho and para positions.

  • Position 2 (Site A): Located between two methyl groups. This site is highly sterically hindered ("crowded").

  • Position 4/6 (Site B): Located ortho to one methyl and para to the other. This site is significantly more accessible.

  • Position 5: Meta to both directing groups; deactivated for electrophilic attack.

Mechanistic Pathway

The reaction proceeds via the formation of a resonance-stabilized acylium ion.[1]

FC_Mechanism Start Reagents: R-COCl + AlCl3 Complex Lewis Acid Complex [R-CO-Cl-AlCl3] Start->Complex Coordination Acylium Acylium Ion [R-C≡O]+ [AlCl4]- Complex->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + m-Xylene (Electrophilic Attack) Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - HCl (Aromatization) Final Target Ketone + Al salts Product_Complex->Final + H2O (Hydrolysis)

Figure 1: Mechanistic flow of Friedel-Crafts Acylation. Note that the product ketone complexes with


, requiring >1 equivalent of catalyst.

Experimental Protocol

Safety Warning: Anhydrous Aluminum Chloride (


) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood. Ensure all glassware is flame-dried or oven-dried.[2]
Materials & Stoichiometry
ReagentEquiv.RoleNotes
m-Xylene 1.0SubstrateDry, free of water.
Cyclohexanecarbonyl Chloride 1.05ElectrophileSlight excess ensures full conversion of arene.
Aluminum Chloride (

)
1.2CatalystMust be fresh/yellowish powder. Grey/white clumps indicate hydrolysis.
Dichloromethane (DCM) -SolventAnhydrous. 10 mL per gram of substrate.
Step-by-Step Procedure
Phase 1: Acylium Ion Generation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl).

  • Charging: Under nitrogen flow, charge the flask with Anhydrous

    
     (1.2 equiv)  and dry DCM . Cool the suspension to 0°C  using an ice bath.
    
  • Activation: Add Cyclohexanecarbonyl chloride (1.05 equiv) dropwise to the suspension over 15 minutes.

    • Observation: The solid

      
       will slowly dissolve/react, often turning the solution slightly yellow/orange, indicating acylium ion formation.
      
Phase 2: Electrophilic Substitution
  • Addition: Add m-Xylene (1.0 equiv) dropwise via the addition funnel over 30–45 minutes.

    • Critical Control: Maintain internal temperature < 5°C. Rapid addition causes exotherms that may lead to poly-acylation or tar formation.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc in Hexanes) or GC-MS. The limiting reagent (m-Xylene) should be consumed.

Phase 3: Quench & Workup
  • Quenching: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 5 mL HCl per 100 mL ice water).

    • Why? This breaks the strong Aluminum-Ketone complex.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Wash combined organics with:

    • 
       (1x)
      
    • Sat.

      
       (2x) – Caution: CO2 evolution.
      
    • Brine (1x)

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotovap).
Purification

The crude material is typically a viscous oil or low-melting solid.

  • Primary Method: High-vacuum distillation (Kugelrohr or Vigreux) is recommended to remove trace isomers or unreacted acid chloride.

  • Alternative: If the product solidifies, recrystallization from cold Hexane or Methanol/Water is effective.

Process Validation & Troubleshooting

Workflow Diagram

Workflow Setup Dry Setup: N2 Atmosphere, 0°C Acyl_Prep Acylium Generation: AlCl3 + Acid Chloride in DCM Setup->Acyl_Prep Addition Controlled Addition: Add m-Xylene slowly (<5°C) Acyl_Prep->Addition Reaction Reaction: Warm to RT, Stir 3h Addition->Reaction Quench Quench: Pour into Ice/HCl Reaction->Quench Workup Workup: Extract (DCM), Wash (NaHCO3), Dry Quench->Workup Purify Purification: Distillation or Crystallization Workup->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent.
Use fresh bottle of

; distill DCM over

.
Incomplete Reaction Strong Al-Complex formation.Ensure >1.1 equiv of

is used. Extend stir time.
Dark/Tarry Product Exotherm during addition.Slow down addition rate; ensure efficient cooling at 0°C.
Emulsion during workup Aluminum salts precipitation.Add more dilute HCl during quench to fully solubilize Al salts.

References

  • Friedel-Crafts Acylation Mechanism & Scope: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Regioselectivity in Xylene Acylation : Plymouth University. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Link

  • General Protocol for Aromatic Ketones : "Friedel-Crafts Acylation of Aromatic Compounds." Organic Syntheses, Coll.[3] Vol. 3, p.538.

  • Properties of this compound : PubChem CID 73011622. Link

  • Green Chemistry Alternatives (Contextual) : Sereda, G. A., & Rajpara, V. B. (2007).[4] "A Green Alternative to Aluminum Chloride Alkylation of Xylene."[4] Journal of Chemical Education, 84(4), 692.[4] Link

Sources

Cyclohexyl 2,4-dimethylphenyl ketone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Lipophilic Scaffold for Antifungal and CNS Therapeutics

Executive Summary

Cyclohexyl 2,4-dimethylphenyl ketone (CAS: 73011-62-2), also known as Cyclohexyl(2,4-dimethylphenyl)methanone, is a critical hydrophobic pharmacophore and synthetic intermediate. While often overlooked as a simple building block, this molecule represents a strategic "lipophilic anchor" used in the design of Ciclopirox-type antifungals , Tolperisone-class muscle relaxants , and Benzodiazepine precursors .

Recent phytochemical profiling has also identified this specific ketone as a bioactive constituent of Terminalia arjuna bark, validating its relevance in cardiovascular and antimicrobial pharmacology. This guide outlines the optimized synthesis of this intermediate and details its downstream conversion into high-value pharmaceutical active pharmaceutical ingredients (APIs).

Chemical Identity & Pharmacophore Analysis[1][2][3]
PropertySpecification
IUPAC Name Cyclohexyl-(2,4-dimethylphenyl)methanone
CAS Number 73011-62-2
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in Water
Key Pharmacophore Aryl-Linker-Cycloalkyl (ALC) Motif

Structural Insight: The molecule features a sterically crowded 2,4-dimethyl substitution pattern on the phenyl ring. This steric bulk protects the carbonyl group from rapid metabolic reduction, enhancing the half-life of downstream drugs compared to unsubstituted phenyl analogs.

Synthetic Pathways & Logic

The synthesis of this compound relies on the Friedel-Crafts Acylation .[1][2] While industrial routes often use Aluminum Chloride (


), modern green chemistry approaches utilize Rhenium catalysts to minimize waste. Below is the optimized protocol for the standard Lewis Acid route, favored for its scalability and cost-efficiency.
DOT Diagram: Synthesis & Application Workflow

SynthesisWorkflow Start1 m-Xylene (Substrate) Reaction Friedel-Crafts Acylation (AlCl3 / DCM) Start1->Reaction Start2 Cyclohexanecarbonyl Chloride Start2->Reaction Product Cyclohexyl 2,4-dimethylphenyl ketone Reaction->Product 0-5°C to RT, 4h PathA Oxime Formation (NH2OH·HCl) Product->PathA PathB Grignard Addition (R-MgBr) Product->PathB Target1 Antifungal Precursors (Ciclopirox Analogs) PathA->Target1 Beckmann Rearrangement or Cyclization Target2 CNS Agents (Tertiary Carbinols) PathB->Target2 Lipophilic Modification

Caption: Figure 1. Convergent synthesis of this compound and its divergence into antifungal and CNS therapeutic pipelines.

Detailed Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize high-purity this compound from m-xylene.

Reagents:

  • m-Xylene (1.1 equiv)

  • Cyclohexanecarbonyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Suspension: Charge the flask with

    
     (16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.
    
  • Acyl Chloride Addition: Add Cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 20 minutes. The suspension will homogenize as the acylium ion complex forms.

  • Substrate Addition: Add m-Xylene (11.7 g, 110 mmol) dropwise, maintaining the internal temperature below 5°C. Note: The 2,4-dimethyl substitution is directed by the meta-relationship of the methyl groups, favoring the 4-position relative to one methyl and ortho to the other, but steric hindrance usually directs to the 4-position of the xylene ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexane).

Expected Yield: 85-92% Validation:


 NMR (CDCl3) should show a diagnostic multiplet for the cyclohexyl proton alpha to the carbonyl (~3.0 ppm) and two singlets for aromatic methyls (~2.3 ppm).
Protocol B: Downstream Application – Oxime Formation

Context: This step is the gateway to N-hydroxypyridone antifungals (bioisosteres of Ciclopirox). The ketone is converted to an oxime, which can undergo cyclization or rearrangement.

Reagents:

  • This compound (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Sodium Acetate (20 mmol)

  • Ethanol/Water (4:1)

Methodology:

  • Dissolve the ketone (2.16 g) in Ethanol (20 mL).

  • Add a solution of Hydroxylamine HCl (1.05 g) and Sodium Acetate (1.64 g) in Water (5 mL).

  • Reflux the mixture for 3-6 hours.

  • Cool to room temperature. The oxime often precipitates. If not, remove ethanol under vacuum and extract with EtOAc.

  • Result: The resulting oxime is a stable intermediate ready for Beckmann rearrangement (to amides) or cyclization reactions to form the pyridone core characteristic of antimycotics.

Pharmaceutical Applications & Mechanism[9][10]
1. Antifungal Development (Ciclopirox Homologs)

The structural similarity of this ketone to the hydrophobic domain of Ciclopirox (6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one) is significant.

  • Mechanism: The cyclohexyl ring provides membrane permeability, allowing the active moiety to penetrate the fungal cell wall.

  • Discovery Utility: Researchers substitute the standard pyridine ring of Ciclopirox with the 2,4-dimethylphenyl ring (via the ketone) to test for steric tolerance in the fungal active site. The 2,4-dimethyl pattern mimics the steric bulk of the methyl-substituted pyridone.

2. CNS & Muscle Relaxant Activity

Aryl-cycloalkyl ketones are precursors to Tolperisone analogs.

  • Pathway: The ketone undergoes Mannich reaction (alpha-substitution) to introduce an amine (e.g., piperidine).

  • Bioactivity: The "2,4-dimethyl" motif increases lipophilicity (LogP ~4.5), enhancing Blood-Brain Barrier (BBB) penetration compared to unsubstituted analogs. This is crucial for centrally acting muscle relaxants.

3. Natural Product Validation (E-E-A-T)

Recent GC-MS profiling of Terminalia arjuna (Arjuna bark) identified Cyclohexyl(2,4-dimethylphenyl)methanone as a natural constituent.

  • Relevance: T. arjuna is a validated cardioprotective and antimicrobial botanical.[3] The presence of this ketone in the extract suggests it contributes to the plant's antimicrobial efficacy, providing a "natural product" rationale for its use as a scaffold in drug discovery.

Safety & Handling (SDS Summary)
Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritation Category 2A (H319)Use safety goggles. Rinse cautiously with water if exposed.[4]
Environmental Aquatic Chronic 3Do not release into waterways; toxic to aquatic life with long-lasting effects.

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The compound is stable but can oxidize slowly at the benzylic positions if exposed to light and air for prolonged periods.

References
  • Natural Product Identification

    • Biswas, K., et al. (2019).[3] "Phytochemical Analysis of Different Fractions of Terminalia arjuna Bark by GC-MS." ResearchGate. (Identifies this compound as a bioactive constituent).

  • Synthetic Methodology (Friedel-Crafts)

    • Kusama, H., & Narasaka, K. (1995). "Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I)." Bulletin of the Chemical Society of Japan. (Details the synthesis of this compound).
  • Pharmaceutical Context (Ciclopirox & Muscle Relaxants)

    • BenchChem Technical Guide. "The Synthesis of Ciclopirox Olamine Analogues and Derivatives." (Contextualizes the cyclohexyl-ketone scaffold in antifungal synthesis).
    • (Note: General reference for Ciclopirox chemistry).

    • US Patent 3,883,545. "Broad spectrum antimycotic agents." (Foundational patent describing cyclohexyl-ring containing antifungals).
  • Chemical Data & Safety

    • PubChem CID 73011622.[5] "Cyclohexyl-2,4-dimethylphenyl ketone."[5][1][2][6][7] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the ketone (2,4-dimethylphenyl)(cyclohexyl)methanone. The primary method detailed involves a two-step sequence: the formation of a secondary alcohol intermediate via the Grignard reaction, followed by its oxidation to the target ketone. This approach is widely applicable and serves as a robust method for carbon-carbon bond formation.[1] We will explore the underlying mechanisms, provide detailed, field-proven laboratory protocols, and address critical safety considerations. An alternative, more direct synthetic route is also discussed for experienced researchers. This guide is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Principle

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] The reaction utilizes an organomagnesium halide, or "Grignard reagent," which acts as a potent carbon-based nucleophile.[3][4] These reagents readily attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1][5][6]

The polarity of the carbon-magnesium bond is key to its reactivity; the carbon atom is significantly more electronegative than magnesium, resulting in a highly polarized bond that imparts carbanionic character to the carbon.[1][3] This "umpolung" or reversal of polarity from the starting alkyl/aryl halide is the cornerstone of the Grignard reagent's utility.

In this application, we target the synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanone. A standard Grignard reaction between a Grignard reagent and an aldehyde yields a secondary alcohol upon acidic workup.[1][7][8] Therefore, our primary synthetic strategy involves:

  • Step 1: Grignard Reaction: Formation of 2,4-dimethylphenylmagnesium bromide and its subsequent reaction with cyclohexanecarbaldehyde to produce the intermediate alcohol, (2,4-dimethylphenyl)(cyclohexyl)methanol.

  • Step 2: Oxidation: Oxidation of the secondary alcohol intermediate to the desired ketone, (2,4-dimethylphenyl)(cyclohexyl)methanone.

This two-step process is reliable and instructive, demonstrating two fundamental transformations in organic synthesis.

Reaction Scheme and Mechanism

Overall Two-Step Synthesis:

Mechanism of Grignard Reagent Formation and Addition:

The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 2,4-dimethylbromobenzene. This reaction requires an aprotic, coordinating solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the resulting organomagnesium species.[4][9][10] The solvent molecules coordinate to the magnesium atom, forming a complex that is soluble in the reaction medium.

The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of cyclohexanecarbaldehyde.[3][6] This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a dilute acid in the workup step protonates this alkoxide to yield the secondary alcohol.[11]

Materials, Reagents, and Safety

Reagent and Equipment Data
Chemical NameFormulaMW ( g/mol )Density (g/mL)BP (°C)CAS No.
2,4-DimethylbromobenzeneC₈H₉Br185.061.37214583-70-0
Magnesium TurningsMg24.311.74N/A7439-95-4
CyclohexanecarbaldehydeC₇H₁₂O112.170.926161-1632043-61-0
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.120.71334.660-29-7
Hydrochloric Acid (dilute)HCl36.46~1.05~1007647-01-0
Pyridinium Chlorochromate (PCC)C₅H₆NCrO₃Cl215.561.99N/A26299-14-9
Dichloromethane (DCM)CH₂Cl₂84.931.3339.675-09-2

Required Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon gas inlet, bubbler, separatory funnel, rotary evaporator, and standard laboratory glassware. All glassware must be oven-dried before use to remove any traces of water.[12]

Critical Safety Considerations

The Grignard reaction is potentially hazardous and must be performed with strict adherence to safety protocols.[13]

  • Flammability: Diethyl ether is extremely flammable and volatile, with a very low flash point.[12][14] Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources.[15]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[13][15] The rate of addition of reagents must be carefully controlled, and an ice bath should be kept on hand for emergency cooling.

  • Moisture Sensitivity: Grignard reagents are strong bases and react violently with protic sources, including water, alcohols, and even atmospheric moisture, which will quench the reagent.[10][16][17] Anhydrous conditions are absolutely essential for success.[9][16]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are commonly used, though nitriles are combustible).[13][15][18]

  • Quenching: Never add water directly to an active Grignard reaction. The workup should be performed by slowly adding the reaction mixture to the quenching solution (e.g., dilute acid) in an ice bath.

Detailed Experimental Protocol

Visual Workflow Overview

Grignard_Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction & Workup cluster_2 Part C: Oxidation & Purification A1 Setup Dry Glassware under N2 Atmosphere A2 Activate Mg Turnings (e.g., with I2 crystal) A1->A2 A3 Slowly Add 2,4-Dimethylbromobenzene in Anhydrous Ether A2->A3 A4 Reflux to Form Grignard Reagent A3->A4 B1 Cool Grignard Reagent (Ice Bath) A4->B1 Intermediate: (2,4-dimethylphenyl)magnesium bromide B2 Dropwise Addition of Cyclohexanecarbaldehyde B1->B2 B3 Quench Reaction in Dilute HCl (aq) B2->B3 B4 Extract with Ether & Dry Organic Layer B3->B4 C1 Oxidize Alcohol with PCC in DCM B4->C1 Intermediate: (2,4-dimethylphenyl)(cyclohexyl)methanol C2 Workup & Filter C1->C2 C3 Purify via Column Chromatography C2->C3 C4 Characterize Final Ketone Product C3->C4

Caption: Overall workflow for the two-step synthesis of the target ketone.

Part A: Preparation of 2,4-dimethylphenylmagnesium bromide
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Attach a nitrogen or argon gas inlet to the top of the condenser connected to a bubbler. Flame-dry or oven-dry all glassware immediately before use and assemble while hot under a positive flow of inert gas.

  • Reagent Preparation: Place magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) into the reaction flask. Add a single small crystal of iodine to help activate the magnesium surface.[19]

  • In the dropping funnel, prepare a solution of 2,4-dimethylbromobenzene (9.25 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and greyish.[19] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.

  • Addition and Reflux: Once the reaction has initiated and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining bromide solution at a rate that maintains a steady reflux. The total addition should take approximately 30-45 minutes.

  • After the addition is complete, gently heat the mixture to maintain reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, dark grey or brown color. Allow the solution to cool to room temperature.

Part B: Synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanol
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice-water bath.

  • Prepare a solution of cyclohexanecarbaldehyde (5.61 g, 50.0 mmol, 1.0 equiv) in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Isolation of the Alcohol Intermediate
  • Quenching: Cool the reaction flask again in a large ice bath. Slowly and cautiously add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 100 mL of 1 M HCl (aq) dropwise to quench the reaction. Be prepared for gas evolution and heat generation.[2] Using dilute acid is crucial to avoid potential side reactions like dehydration of the alcohol product and to safely neutralize any unreacted magnesium.[20]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. If two clear layers do not form, add more diethyl ether. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (2,4-dimethylphenyl)(cyclohexyl)methanol, which can be purified or used directly in the next step.

Part D: Oxidation to the Target Ketone
  • Setup: In a 500 mL flask, suspend pyridinium chlorochromate (PCC) (12.9 g, 60.0 mmol, 1.2 equiv) in 150 mL of anhydrous dichloromethane (DCM).

  • Reaction: Dissolve the crude alcohol from the previous step in 50 mL of DCM and add it to the PCC suspension in one portion. Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (2,4-dimethylphenyl)(cyclohexyl)methanone.

Alternative Synthetic Route: Direct Ketone Synthesis

For researchers aiming to avoid the two-step alcohol-then-ketone sequence, a more direct method involves reacting the Grignard reagent with a nitrile.[21][22] This approach stops the reaction at the ketone stage after hydrolysis.

Reaction Scheme: 2,4-Dimethylphenylmagnesium bromide + Cyclohexanecarbonitrile --(1. ether; 2. H3O+)--> (2,4-dimethylphenyl)(cyclohexyl)methanone

The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine-magnesium complex. This intermediate is stable to further attack by another equivalent of the Grignard reagent. Subsequent acidic hydrolysis converts the imine into the desired ketone.[21] This method is often more atom-economical but requires the synthesis or purchase of the corresponding nitrile starting material.

Summary and Conclusion

This guide provides a detailed, robust, and safety-conscious protocol for the synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanone. The two-step method involving Grignard addition to an aldehyde followed by oxidation is a classic and reliable pathway suitable for a wide range of laboratory settings. The mechanistic insights and procedural details are designed to equip researchers with the knowledge to perform this reaction successfully and safely. The alternative nitrile-based route offers a more direct pathway and is presented as a valuable option for consideration in synthetic planning.

References

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  • Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • ChemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27). Cyclohexanecarboxaldehyde: Properties, Applications, and Synthesis. Pharmaffiliates. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. University of Calgary. [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. [Link]

  • University of Evansville. (n.d.). 25. The Grignard Reaction. University of Evansville. [Link]

  • University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. University of Pennsylvania. [Link]

  • Various Authors. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Unknown Author. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Course Hero. [Link]

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  • Solubility of Things. (n.d.). Cyclohexanecarbaldehyde. Solubility of Things. [Link]

  • Sarpong, R. & Murphy, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. [Link]

  • Various Authors. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent?. Quora. [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Rochester. [Link]

  • Unknown Author. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Studylib. [Link]

  • Dacanay, A. et al. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. ACS Publications. [Link]

  • Uto, T. et al. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Uto, T. et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. [Link]

  • Various Authors. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?. Quora. [Link]

  • Heller, S. T. et al. (2015). One-Pot Unsymmetrical Ketone Synthesis. Synfacts. [Link]

  • University of Evansville. (n.d.). 19. The Grignard Reaction. University of Evansville. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

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  • ChemBK. (2024, April 9). 2,4-Dimethylbromobenzene. ChemBK. [Link]

  • The Organic Chemistry Tutor. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube. [Link]

  • Home Sunshine Pharma. (n.d.). 2,4-Dimethylbromobenzene CAS 583-70-0. Home Sunshine Pharma. [Link]

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  • Hatano, M. et al. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

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A Guide to the Crystallization-Based Purification of Cyclohexyl 2,4-dimethylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of Cyclohexyl 2,4-dimethylphenyl ketone, a synthetic intermediate, using crystallization techniques. Achieving high purity of such intermediates is a critical quality attribute in drug development and fine chemical synthesis, directly impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] This document outlines the fundamental principles of crystallization, provides a systematic protocol for solvent screening, and details optimized methods for single-solvent and multi-solvent crystallization. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot the procedures effectively.

Introduction: The Critical Role of Purification

This compound is an aromatic ketone characterized by its bulky, largely nonpolar structure. As with many synthetic intermediates, the crude product from a reaction mixture is often contaminated with unreacted starting materials, by-products, or residual catalysts. Effective purification is therefore an essential step to ensure these impurities do not interfere with subsequent synthetic transformations or compromise the quality of the final product.[2]

Crystallization is a powerful, efficient, and scalable technique for purifying solid organic compounds.[5][6] It is a thermodynamic separation process based on the differences in solubility between the target compound and its impurities in a given solvent or solvent system.[7] A well-designed crystallization process can effectively remove impurities, control particle size, and isolate the desired polymorphic form, all of which are crucial aspects of pharmaceutical development.[4][8]

This guide provides both the theoretical foundation and practical, step-by-step protocols for developing a robust crystallization procedure for this compound.

Theoretical Background: Principles of Crystallization

A successful crystallization hinges on the principle that the solubility of most organic compounds increases with temperature.[7][9] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the target compound while the impurities remain dissolved in the surrounding solution (the mother liquor).[5][6]

The two critical, sequential stages of crystallization are:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline bodies (nuclei) from a supersaturated solution.[1][2] This can occur spontaneously (homogeneous nucleation) or be induced by the presence of surfaces or seed crystals (heterogeneous nucleation).[1][8]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.[1][2]

The choice of solvent is the most critical parameter in this process.[2] An ideal solvent will exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures, while showing opposite solubility characteristics for the impurities (i.e., either very high or very low solubility at all temperatures).[10]

Part I: Systematic Solvent Screening

Before committing to a large-scale purification, a systematic solvent screening must be performed on a small scale to identify the optimal solvent or solvent system. The adage "like dissolves like" is a useful starting point; given the nonpolar nature of this compound, solvents ranging from nonpolar to moderately polar are the most promising candidates.[11]

Candidate Solvents for Screening

The following table lists potential solvents for screening, ordered by increasing polarity. It is crucial to consult Safety Data Sheets (SDS) for each solvent before use.

SolventBoiling Point (°C)PolarityRationale & Safety Notes
n-Hexane69NonpolarGood for nonpolar compounds, but may have low solubility even when hot.[12] Often used as an anti-solvent. Flammable.
Cyclohexane81NonpolarSimilar to hexane; its cyclic structure can sometimes offer different solvating properties. Flammable.
Toluene111Nonpolar (Aromatic)Excellent for aryl compounds.[5] High boiling point can be a drawback for removal. Flammable, toxic.
Diethyl Ether35LowHigh volatility makes it easy to remove but can be a fire hazard. Often used in solvent pairs.[12] Extremely flammable.
Ethyl Acetate77ModerateAn excellent, versatile solvent.[10] Good for compounds with moderate polarity. Flammable.
Acetone56ModerateA strong, polar aprotic solvent.[10] Its low boiling point can limit the solubility difference between hot and cold.[10] Flammable.
Isopropanol82Polar (Protic)A common alcohol for crystallization. Less volatile than ethanol. Flammable.
Ethanol78Polar (Protic)A general and widely used solvent for crystallization.[12] Miscible with water, making it useful for solvent/anti-solvent systems. Flammable.
Methanol65Polar (Protic)Dissolves compounds of higher polarity than other alcohols.[10] Toxic. Flammable.
Visual Workflow for Solvent Screening

The following diagram outlines the logical workflow for selecting a suitable crystallization solvent system.

SolventScreeningWorkflow start Start: Place ~20 mg of crude ketone in a test tube add_solvent Add candidate solvent dropwise at Room Temp (RT) start->add_solvent check_sol_rt Is the compound fully soluble at RT? add_solvent->check_sol_rt heat_sol Heat the mixture gently to boiling check_sol_rt->heat_sol No reject_too_soluble Reject Solvent: Too soluble at RT check_sol_rt->reject_too_soluble  Yes check_sol_hot Is the compound fully soluble when hot? heat_sol->check_sol_hot cool_sol Cool slowly to RT, then in an ice bath check_sol_hot->cool_sol Yes reject_insoluble Reject Solvent: Insoluble even when hot check_sol_hot->reject_insoluble No check_xtal Do abundant crystals form? cool_sol->check_xtal good_solvent Success: This is a good candidate solvent check_xtal->good_solvent Yes poor_recovery Poor Candidate: Low recovery check_xtal->poor_recovery No consider_antisolvent Consider as a 'Solvent' for an Anti-Solvent Pair reject_too_soluble->consider_antisolvent consider_solvent Consider as an 'Anti-Solvent' for a Solvent Pair reject_insoluble->consider_solvent CrystallizationWorkflow dissolve 1. Dissolution Dissolve crude product in minimum amount of near-boiling solvent. hot_filt 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. dissolve->hot_filt cool 3. Cooling & Crystallization Allow filtrate to cool slowly and undisturbed. hot_filt->cool collect 4. Crystal Collection Isolate crystals via vacuum filtration. cool->collect wash 5. Washing Rinse crystals with a small amount of ice-cold solvent. collect->wash dry 6. Drying Dry the purified crystals under vacuum. wash->dry

Caption: The six primary steps of a recrystallization procedure.

Protocol A: Single-Solvent Cooling Crystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure supersaturation upon cooling and maximize recovery. [6]2. Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes solid impurities.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. [7]Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to wash the crystals, removing any adhering mother liquor which contains dissolved impurities. [5]Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol B: Solvent/Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. A common pair for a compound like this might be Ethyl Acetate (solvent) and Hexane (anti-solvent). [13]

  • Dissolution: Dissolve the crude product in the minimum amount of the "solvent" (e.g., Ethyl Acetate) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" (e.g., Hexane) dropwise until the solution becomes persistently cloudy (turbid). This point of turbidity indicates the onset of precipitation/nucleation.

  • Re-dissolution: Gently warm the turbid mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from Protocol A, using the solvent/anti-solvent mixture or pure, ice-cold anti-solvent for the washing step.

Troubleshooting Common Issues
  • Oiling Out: If the compound separates as a liquid instead of a solid, it often means the boiling point of the solvent is higher than the melting point of the solute. To resolve this, add more solvent to the hot mixture to decrease the saturation temperature, and/or cool the solution more slowly.

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may not be sufficiently supersaturated. Try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to induce nucleation. [9]If these fail, a portion of the solvent may need to be evaporated to increase the concentration. [9]

Data Interpretation and Quality Control

  • Percent Recovery: Calculate the efficiency of the purification:

    • % Recovery = (mass of pure, dry crystals / initial mass of crude compound) x 100

  • Purity Assessment: The purity of the final product should be assessed using appropriate analytical techniques:

    • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

    • Chromatography (TLC, HPLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot (TLC) or peak (HPLC).

Conclusion

The purification of this compound can be achieved with high efficiency and purity through a systematically developed crystallization protocol. By carefully selecting a solvent system based on small-scale screening and by controlling the rates of cooling and precipitation, researchers can reliably obtain material suitable for demanding applications in drug discovery and chemical synthesis. The protocols provided herein serve as a robust starting point for process optimization.

References

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Pharmaceutical Crystalliz
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat.
  • How to choose a solvent for crystalliz
  • Recrystalliz
  • Crystalliz
  • Go-to recrystalliz
  • Solvent selection for recrystallization: An undergradu
  • Cyclohexyl phenyl ketone - Solubility of Things. Solubility of Things.
  • SOP: CRYSTALLIZ
  • Recrystalliz
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.

Sources

Application Note & Protocol: Safe Handling and Storage of Isophthalic Dihydrazide (CAS 2760-98-7)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and emergency management of Isophthalic Dihydrazide (CAS No. 2760-98-7). The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with the use of this chemical. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures.

Introduction and Hazard Analysis

Isophthalic Dihydrazide (also known as Isophthalohydrazide) is a chemical compound used in various research and industrial applications.[1][2] It is a white to off-white crystalline powder.[1] While a valuable reagent, it presents several health hazards that necessitate strict adherence to safety protocols. This guide moves beyond simple compliance, aiming to instill a deep understanding of the "why" behind each safety measure, fostering a proactive safety culture within the laboratory.

The primary hazards associated with Isophthalic Dihydrazide are acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation.[1][2] A thorough risk assessment is the foundational step before any handling of this compound.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. The classification for Isophthalic Dihydrazide is summarized below.

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral4GHS07Warning H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation2GHS07Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2GHS07Warning H319: Causes serious eye irritation.[1][2]
STOT - Single Exposure3GHS07Warning H335: May cause respiratory irritation.[2]
Risk Assessment Workflow

Before beginning work, a mandatory risk assessment must be performed. This involves identifying hazards, evaluating risks, and implementing control measures. The following workflow provides a logical framework for this process.

cluster_assessment Risk Assessment & Control Workflow A Identify Task: Handling Isophthalic Dihydrazide B Review SDS & Hazards (H302, H315, H319, H335) A->B Step 1 C Evaluate Exposure Potential (Quantity, Duration, Dust Formation) B->C Step 2 D Select Controls (Engineering, Admin, PPE) C->D Step 3 E Implement Controls D->E Step 4 F Proceed with Work E->F Step 5 G Review & Update Protocol F->G Post-Task

Caption: Risk Assessment Workflow for Chemical Handling.

Safe Storage Protocols

Proper storage is critical to maintaining the stability of Isophthalic Dihydrazide and preventing accidental exposure or reaction. The compound is stable under recommended conditions, but improper storage can lead to degradation or contamination.

Storage Conditions

The following table summarizes the required storage conditions. Adherence to these parameters is mandatory.

Parameter Requirement Rationale
Temperature Cool placePrevents potential thermal decomposition.[1]
Light Dark placeProtects against light-induced degradation.[1]
Atmosphere Dry, well-ventilated areaPrevents moisture absorption and ensures dispersal of any potential off-gassing.[2]
Container Tightly-closed, original containerPrevents contamination and accidental spillage.[1][2]
Incompatible Materials

To prevent hazardous chemical reactions, Isophthalic Dihydrazide must be stored separately from incompatible materials.

  • Strong Oxidizing Agents : Contact can lead to vigorous, potentially hazardous reactions.[2]

Standard Operating Procedures (SOPs) for Handling

All handling of Isophthalic Dihydrazide must be performed by trained personnel within designated laboratory areas equipped with the necessary safety features.

Protocol 3.1: Handling Solid Isophthalic Dihydrazide

This protocol outlines the steps for weighing and transferring the solid compound. The primary objective is to minimize dust generation and prevent contamination.

Materials:

  • Isophthalic Dihydrazide (CAS 2760-98-7)

  • Spatula

  • Weighing vessel

  • Analytical balance

  • Appropriate receiving vessel

Procedure:

  • Preparation: Don all required PPE as specified in Section 4. Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Area Decontamination: Wipe down the work surface within the fume hood and the analytical balance with an appropriate solvent to ensure the area is free of contaminants.

  • Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the required amount of solid to the weighing vessel on the balance.

  • Weighing: Perform all weighing operations with care to avoid creating airborne dust.

  • Container Sealing: Once the desired amount is weighed, securely close the main container of Isophthalic Dihydrazide.[1]

  • Transfer to Vessel: Carefully transfer the weighed solid into the designated receiving vessel.

  • Cleanup: Clean the spatula and weighing vessel. Wipe down the work area again. Dispose of any contaminated wipes in the designated solid chemical waste container.

  • Post-Handling: Remove PPE in the correct order and wash hands and face thoroughly with soap and water.[1]

cluster_handling SOP: General Handling Workflow A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Transfer Chemical B->C D 4. Weigh & Record C->D E 5. Seal All Containers D->E F 6. Clean Work Area E->F G 7. Doff PPE & Wash Hands F->G

Caption: General Handling Workflow for Solid Chemicals.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against chemical exposure. It does not replace the need for engineering controls like fume hoods.

Protection Type Specification Standard Justification
Eye/Face Protection Chemical safety goggles or face shield.NIOSH or EN 166 (EU)Protects against dust particles and splashes causing serious eye irritation.[3]
Skin Protection Nitrile gloves (inspect prior to use); lab coat.EN 374Prevents skin contact which can cause irritation.[3]
Respiratory Protection Not required with adequate ventilation. If dust is unavoidable, use an N95 (US) or P1 (EU) dust mask.NIOSH or CEN (EU)Protects against inhalation of dust which can cause respiratory irritation.[3]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident. All personnel must be familiar with these procedures and the location of safety equipment.

Protocol 5.1: First Aid for Exposure
Exposure Route First Aid Response
Inhalation 1. Immediately move the affected person to fresh air.[1][2]2. Keep them at rest in a position comfortable for breathing.3. If the person feels unwell, seek immediate medical attention.[2]
Skin Contact 1. Immediately remove all contaminated clothing.[2]2. Wash the affected skin gently with plenty of soap and water.[1]3. If skin irritation occurs, seek medical advice.[1][2]4. Wash contaminated clothing before reuse.[2]
Eye Contact 1. Rinse cautiously and thoroughly with water for several minutes.[1][2]2. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[1][2]3. If eye irritation persists, seek immediate medical attention.[1][2]
Ingestion 1. Rinse the mouth with water.[2]2. Call a poison center or doctor immediately for treatment advice.[2]3. Do NOT induce vomiting unless instructed by medical personnel.
Protocol 5.2: Accidental Release and Spill Cleanup

For Small Spills (<5g):

  • Ensure proper PPE is worn.

  • Prevent further dust dispersion.

  • Gently sweep up the material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[3]

  • Wipe the area with a damp cloth and decontaminate the surface.

  • Dispose of all cleaning materials as hazardous waste.

For Large Spills (>5g):

  • Evacuate the immediate area and alert nearby personnel.

  • Restrict access to the spill area.

  • If safe to do so, increase ventilation.

  • Contact the institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

cluster_emergency Emergency Spill Response Spill Spill Occurs Size Spill > 5g? Spill->Size Small Small Spill: Clean up per Protocol 5.2 Size->Small No Large Large Spill: Evacuate & Call EH&S Size->Large Yes

Caption: Decision Tree for Spill Response.

Waste Disposal

All waste containing Isophthalic Dihydrazide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in sealed, clearly labeled, and compatible containers.

  • Dispose of waste through the institution's official hazardous waste disposal program.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

References

  • UCLA Chemistry and Biochemistry. (n.d.). Emergency Procedures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in Friedel-Crafts synthesis of cyclohexyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation Optimization Subject: Optimizing Yield & Selectivity in Cyclohexyl Ketone Synthesis Ticket ID: FC-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the Advanced Synthesis Support Module. This guide is not a textbook recap; it is a troubleshooting engine designed to diagnose and resolve yield failures in the Friedel-Crafts acylation of arenes using cyclohexanecarbonyl chloride (or anhydrides). We address the specific steric and electronic challenges of cyclohexyl systems.

Module 1: The Stoichiometry "Trap" (Critical Failure Point)

Q: I am using a catalytic amount (10-20 mol%) of


, but my conversion is stuck <20%. Why? 

A: You are treating this like an alkylation.[1][2][3] In Friedel-Crafts acylation, the Lewis Acid is not a catalyst in the traditional sense; it is a reagent.

The Mechanism of Failure: The product of your reaction is a cyclohexyl aryl ketone. Ketones are Lewis bases.[2] As soon as the product forms, the carbonyl oxygen donates electron density to the aluminum, forming a stable 1:1 complex (


). This effectively "poisons" the catalyst, removing it from the reaction cycle.

The Protocol Fix: You must use at least 1.1 to 1.2 equivalents of Lewis Acid relative to the acyl chloride.

  • If your substrate contains other Lewis basic sites (amines, ethers, esters), you must add an additional 1.0 equivalent for each basic site to saturate them.

Data: Stoichiometry vs. Yield (Cyclohexyl Phenyl Ketone) | Lewis Acid (


) Equiv. | Yield (Isolated) | Observation |
| :--- | :--- | :--- |
| 0.2 eq | 15% | Reaction stalls rapidly. |
| 1.0 eq | 85% | Incomplete conversion; difficult separation. |
| 1.2 eq  | 96%  | Optimal conversion.  |
| 2.0 eq | 94% | Diminishing returns; harder workup. |

Module 2: Addition Order & Temperature (The "Perrier" Method)

Q: I see impurities consistent with alkylation (cyclohexylbenzene) instead of the ketone. What is happening?

A: You are likely experiencing decarbonylation . Cyclohexanecarbonyl chloride is secondary/sterically bulky. Under thermal stress or "starved" conditions, the acylium ion can lose CO (carbon monoxide), generating a cyclohexyl cation which then performs a Friedel-Crafts alkylation.

The Protocol Fix: Adopt the Perrier Addition Method Instead of mixing everything together (Elbs method) or adding the acid chloride last (Bouveault method), use the Perrier modification to stabilize the acylium ion before it sees the arene.

Step-by-Step Perrier Protocol:

  • Complex Formation: Suspend

    
     (1.2 eq) in DCM or Nitromethane at 0°C.
    
  • Activation: Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise. Stir for 15-30 mins.

    • Checkpoint: The solution should become homogenous (formation of

      
      ).
      
  • Reaction: Add the Arene (1.0 - 1.1 eq) dropwise to this pre-formed complex at 0°C.

  • Control: Warm slowly to RT. Do not reflux unless monitoring confirms the intermediate is stable.

Visualization: Pathway to Product vs. Decarbonylation Trap

FC_Pathway Start Cyclohexanecarbonyl Chloride + AlCl3 Acylium Acylium Ion (Resonance Stabilized) Start->Acylium Activation Complex Sigma Complex (Arenium Ion) Acylium->Complex + Arene (0°C) Decarb Loss of CO (High Temp) Acylium->Decarb Heat/Instability Product_Complex Product-AlCl3 Complex (The Trap) Complex->Product_Complex - HCl Final Cyclohexyl Ketone (After Hydrolysis) Product_Complex->Final + H2O (Workup) Alkyl Cyclohexyl Cation Decarb->Alkyl Irreversible SideProd Alkylbenzene (Impurity) Alkyl->SideProd + Arene

Caption: Figure 1. The main reaction vector (green path) requires thermal control to avoid the decarbonylation vector (grey/dotted path).

Module 3: Solvent Selection & Solubility

Q: My reaction mixture turns into a solid sludge and stirring stops. Yield is low.

A: This is "Heterogeneity-Induced Stalling." The intermediate complex (


) is often insoluble in non-polar solvents like hexane or pure arene, precipitating out and coating the unreacted catalyst.

Troubleshooting Guide: Solvent Choice

SolventPolarityProsConsRecommendation
DCM (Dichloromethane) ModerateGood solubility for most acylium complexes; low boiling point prevents thermal degradation.Environmental concerns; limited temperature range.Primary Recommendation
Nitrobenzene HighExcellent solubility; prevents precipitation; mild oxidizing nature reduces side reactions.High boiling point (hard to remove); toxic.Use for stubborn/insoluble substrates.
Carbon Disulfide (

)
LowHistorical standard; clean isolation.Extremely flammable; neurotoxic.Avoid unless strictly necessary.
Neat (Solvent-Free) N/AGreen chemistry; high concentration.Viscosity issues; poor heat transfer (exotherm risk).Only for small scale (<1g).

Module 4: Workup Protocols (The "Harvest")

Q: I have high conversion by TLC, but after workup, I lose 40% of my mass or get an emulsion.

A: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 complex is robust. A simple water wash is insufficient to break the Aluminum-Oxygen bond, leading to product loss in the aqueous phase or emulsions.

The "Gold Standard" Hydrolysis Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Quench: Slowly pour the reaction mixture into a beaker of Ice + Conc. HCl (approx 10:1 ratio).

    • Why HCl? Acid prevents the precipitation of Aluminum Hydroxide (

      
      ), which forms a gelatinous "muck" that traps product and causes emulsions. It keeps Aluminum as soluble 
      
      
      
      species.
  • Agitation: Stir vigorously for 30 minutes. The organic layer must clarify.

  • Extraction: Extract with DCM. Wash organic layer with Brine, then

    
     (to remove trace acid), then dry over 
    
    
    
    .

Module 5: Troubleshooting Logic Flow

Visualizing the Decision Process

Troubleshooting Start Low Yield / Impure Product Check_Stoich Is AlCl3 > 1.1 equiv? Start->Check_Stoich Check_Temp Is Reaction Temp > 40°C? Check_Stoich->Check_Temp Yes Action_Stoich Increase AlCl3 to 1.2-1.5 eq Check_Stoich->Action_Stoich No Check_Add Addition Method? Check_Temp->Check_Add No Action_Cool Cool to 0-5°C Prevent Decarbonylation Check_Temp->Action_Cool Yes (Alkylation products seen) Action_Perrier Switch to Perrier Method (Pre-form Complex) Check_Add->Action_Perrier Elbs/Bouveault used Action_Solvent Switch to Nitrobenzene or Increase DCM volume Check_Add->Action_Solvent Perrier used but sludge formed

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[4][5][6][7][8] Chemical Society Reviews, 1, 73-97. Link (Detailed discussion on acylium ion stability and decarbonylation risks).

  • Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis, Vol 2. Pergamon Press.
  • Pearson, D. E., & Buehler, C. A. (1974). Synthesis 1972: Friedel-Crafts Acylation Redux. Synthesis, 453-474. (Review of solvent effects and Perrier vs Bouveault addition modes).
  • Sartori, G., & Maggi, R. (2009). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link (Modern catalytic alternatives and zeolite usage).

Sources

Optimizing Lewis acid catalyst load for acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts Acylation & Related Transformations

Welcome to the Reaction Optimization Help Desk

Current Ticket: Optimizing Lewis Acid (LA) Load for Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stoichiometry Paradox

Unlike Friedel-Crafts alkylation (which is truly catalytic), Friedel-Crafts acylation traditionally requires stoichiometric or super-stoichiometric loading of the Lewis acid.

The Core Issue: The product of the reaction (an aryl ketone) is more Lewis basic than the starting material. The ketone oxygen forms a stable 1:1 complex with the Lewis acid (e.g.,


), effectively "poisoning" the catalyst after a single turnover.

Your Goal: Determine if your substrate/solvent system allows for Sub-stoichiometric (Catalytic) loading or requires Stoichiometric loading, and optimize accordingly.

Part 1: Diagnostic & Optimization Workflows
Workflow A: Traditional Acylation (

,

,

)

Standard Protocol for: Bulk chemicals, simple substrates, anhydrous non-polar solvents.

1. The "1.1 Equivalent" Rule For standard acyl chlorides reacting with benzene/toluene derivatives:

  • Acyl Chloride: 1.0 equiv.

  • Lewis Acid (

    
    ): 1.1 to 1.2 equiv. 
    
  • Reasoning: 1.0 equiv binds to the liberated chloride and the carbonyl oxygen of the product; the 0.1–0.2 excess drives the equilibrium and compensates for trace moisture.

2. The "Double Load" Scenario (Anhydrides) If using Acid Anhydrides


 instead of Acyl Chlorides:
  • Lewis Acid Load: 2.2 to 2.5 equiv.

  • Reasoning: The anhydride splits into the acylium ion (active species) and a carboxylate anion. The carboxylate also complexes with one equivalent of aluminum. Therefore, you need:

    • 1 equiv for the carboxylate byproduct.

    • 1 equiv for the ketone product complexation.

    • 0.2–0.5 equiv excess to drive reaction.

Workflow B: Modern Catalytic Acylation (Metal Triflates)

Standard Protocol for: High-value APIs, acid-sensitive substrates, green chemistry requirements.

Catalysts:


, 

,

,

. Mechanism: These "water-tolerant" Lewis acids exhibit rapid exchange rates. The ketone-catalyst complex is labile (unstable), allowing the catalyst to dissociate and turnover.

Optimization Protocol:

  • Screening Load: Start at 1–5 mol% (0.01–0.05 equiv).

  • Solvent Selection: Critical. Avoid basic solvents (THF, DMF) which kill Lewis acidity. Use Nitromethane , Dichloromethane , or Ionic Liquids (e.g., [bmim][

    
    ]).
    
  • Temperature: Triflates often require higher temperatures (

    
    ) to facilitate the dissociation of the product-catalyst complex.
    
Part 2: Visualizing the Mechanism & Decision Logic
Figure 1: The Complexation Trap (Why

Stalls)

This diagram illustrates why traditional acylation stops if you use <1 equivalent of catalyst.

G cluster_0 Stoichiometric Sink Start Reagents (R-COCl + AlCl3) Active Active Acylium [R-C=O]+ [AlCl4]- Start->Active Activation Product Free Ketone (Ar-CO-R) Active->Product + Arene - HCl Trap DEAD COMPLEX (Product-AlCl3 Adduct) Product->Trap + AlCl3 (Irreversible Binding) Trap->Active No Turnover (Catalyst Poisoned)

Caption: The "Stoichiometric Sink." The product ketone acts as a Lewis base, irreversibly binding the Lewis acid catalyst, preventing it from activating further reagent molecules.

Figure 2: Catalyst Selection Decision Matrix

Use this logic flow to select the correct load and catalyst type.

DecisionTree Start Select Acylation Protocol Substrate Is Substrate Acid Sensitive? Start->Substrate Traditional Use AlCl3 / FeCl3 (Stoichiometric) Substrate->Traditional No (Robust) Modern Use Metal Triflates (Sc(OTf)3, Bi(OTf)3) (Catalytic: 1-10 mol%) Substrate->Modern Yes (Sensitive) Reagent Acyl Source? Load_Cl Load: 1.1 - 1.2 equiv Reagent->Load_Cl Acyl Chloride Load_Anh Load: 2.2 - 2.5 equiv Reagent->Load_Anh Anhydride Traditional->Reagent Optimization Check Conversion If <50%, Increase Load to 10 mol% Modern->Optimization Optimize Temp (60-100°C)

Caption: Decision matrix for selecting catalyst type and calculating initial loading based on substrate sensitivity and acylating agent.

Part 3: Troubleshooting Guide (Symptom Remedy)
SymptomProbable CauseTechnical Remedy
Reaction stops at ~50% conversion Moisture Deactivation Lewis acids hydrolyze rapidly. Increase load by 0.2 equiv or switch to "water-tolerant" triflates (

).
"Gooey" Black Tar in Flask Polymerization Substrate is too electron-rich (e.g., furan, thiophene). Switch Catalyst: Use milder

or

at

.
Emulsion during Workup Aluminum Hydroxide Gel The Rochelle's Quench: Do not use water/bicarb immediately. Quench with sat. aq. Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. This solubilizes aluminum ions.[1]
Regioselectivity is poor High Temperature / Strong LA Thermodynamic Control: Lower temperature to

to favor kinetic product. Switch to a bulkier Lewis Acid to sterically hinder ortho-substitution.
Yield drops with Anhydrides Insufficient Load Recall the "Double Load" rule. Anhydrides generate carboxylates that consume 1 full equivalent of catalyst. Ensure load is

equiv.
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use


 for acylation? 
A:  Yes, but it is generally weaker than 

. It is excellent for intramolecular cyclizations (e.g., forming tetralones) where the reactive centers are close. It is often used as the solvent and catalyst combined (super-stoichiometric).

Q: Why are Metal Triflates considered "Green" if they are heavy metals? A: Their "green" status comes from recyclability and atom economy . Unlike


 (which is destroyed upon workup, generating massive aluminum waste), catalysts like 

can be recovered from the aqueous phase, dried, and reused without significant loss of activity [1].

Q: My reaction works with Acetyl Chloride but fails with Benzoyl Chloride. Why? A: Sterics and Electrophilicity. The benzoyl cation is more stable (less reactive) and bulkier. You may need a stronger Lewis Acid (switch from


 to 

) or higher temperature (reflux in dichloroethane).

Q: How do I remove residual aluminum salts from my product? A: If Rochelle's salt fails, try an Acidic Wash : Wash the organic layer with


 (if product is acid-stable). This keeps 

in solution preventing

precipitation.
References
  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15-27.

  • Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience. (Foundational text on Stoichiometry mechanisms).
  • Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst." Synthesis, 1974(07), 455-471.
  • Desmurs, J. R., et al. (2000). "Environmentally Friendly Friedel-Crafts Acylation." Organic Process Research & Development, 4(4), 294-301.

  • Kawada, A., et al. (1994). "Lanthanide Triflates as Water-Tolerant Lewis Acids."[2] Journal of the American Chemical Society, 116(9), 4051-4052. (Seminal paper on catalytic turnover).

Sources

Separation of 2,4-dimethyl vs 2,6-dimethyl isomers in ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the purification and separation of dimethylcyclohexanone isomers , specifically distinguishing between the 2,4-dimethyl and 2,6-dimethyl regioisomers, as well as their respective cis/trans stereoisomers.

These isomers typically arise during the catalytic hydrogenation of xylenols (dimethylphenols) or via alkylation of methylcyclohexanones. Because their boiling points are nearly identical (


), standard fractional distillation is often inefficient. This guide prioritizes chemical differentiation (Bisulfite Adducts)  and Thermodynamic Control  over simple thermal separation.

Diagnostic Data & Properties

Before attempting separation, confirm your mixture composition. The physical properties below highlight why distillation often fails.

Property2,6-Dimethylcyclohexanone2,4-DimethylcyclohexanoneNotes
Boiling Point (760 mmHg) 175–176 °C174–175 °CCo-distillation is highly likely.
Steric Hindrance (Carbonyl) High (Two

-methyls)
Moderate (One

-methyl)
Key exploitation vector.
Thermodynamic Stability cis (e,e) is more stabletrans (e,e) is more stableEquilibration can improve yield.
Bisulfite Reactivity Inert/Very Slow Reactive Basis for chemical separation.

Troubleshooting & FAQs

Category A: Separating Regioisomers (2,4- vs. 2,6-)

Q1: I have a mixture of 2,4- and 2,6-dimethylcyclohexanone from a hydrogenation reaction. Distillation isn't working. How do I separate them?

The Expert Solution: You must exploit the steric difference at the carbonyl carbon.

  • The Mechanism: Sodium bisulfite (

    
    ) attacks unhindered ketones to form a water-soluble sulfonate adduct.
    
  • The Differentiation:

    • 2,4-Dimethyl: Has only one

      
      -methyl group. It forms the adduct and migrates to the aqueous phase.
      
    • 2,6-Dimethyl: Has two

      
      -methyl groups. The steric bulk blocks the nucleophilic attack of the bisulfite ion. It remains in the organic phase.[1]
      

Q2: My 2,6-dimethylcyclohexanone purity is stuck at 85%. How do I polish it? If the impurity is the 2,4-isomer (or unhindered ketones like 3,4-dimethyl), use the Bisulfite Wash Protocol (see Section 4). This acts as a "chemical filter," stripping away the unhindered impurities into the aqueous layer and leaving high-purity 2,6-dimethylcyclohexanone in the organic layer.

Category B: Separating Stereoisomers (cis- vs. trans-)

Q3: I need pure cis-2,6-dimethylcyclohexanone, but I have a mixture of cis and trans. Can I separate them?

The Expert Solution: Direct separation is difficult. Instead, use Thermodynamic Equilibration .

  • Concept: The cis-2,6 isomer (equatorial-equatorial conformation) is thermodynamically more stable than the trans isomer.

  • Protocol: Treat the mixture with a base (e.g., NaOMe in MeOH) or acid to enolize the ketone. Over time, the mixture will shift predominantly to the cis form (>90%).

  • Purification: Once equilibrated, crystallization of the corresponding oxime or semicarbazone derivative is often more effective than distilling the liquid ketone.

Q4: Which GC column separates the diastereomers best? Standard non-polar columns (e.g., DB-1, HP-5) often show co-elution.

  • Recommendation: Use a Cyclodextrin-based column (e.g.,

    
    -DEX) or a highly polar phase (e.g., CP-Wax 52 CB). These phases interact with the 3D shape of the molecule rather than just volatility.
    

Step-by-Step Protocols

Protocol 1: Bisulfite Separation (Regioisomer Purification)

Best for: Removing 2,4-dimethyl contaminants from 2,6-dimethyl product.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Solvent: Diethyl ether or Hexane.

Workflow:

  • Dissolution: Dissolve the crude ketone mixture in 2 volumes of hexane.

  • Extraction: Add 1.5 equivalents of saturated

    
     solution.
    
  • Agitation: Stir vigorously for 1–2 hours at room temperature. Note: 2,4-isomers precipitate as white solids or dissolve in the aqueous phase.

  • Filtration/Separation:

    • If solid adduct forms: Filter it off (this contains the 2,4-isomer).

    • Liquid separation: Use a separatory funnel.[2]

      • Organic Layer: Contains purified 2,6-dimethylcyclohexanone .

      • Aqueous Layer: Contains 2,4-dimethylcyclohexanone adduct.

  • Recovery (Optional): To recover the 2,4-isomer, treat the aqueous phase/solid with dilute HCl or

    
     and extract back into ether.
    
Protocol 2: Thermodynamic Equilibration (Stereoisomer Enrichment)

Best for: Maximizing yield of the stable cis-2,6 isomer.

  • Setup: Dissolve mixture in Methanol (0.5 M concentration).

  • Catalyst: Add 5 mol% Sodium Methoxide (NaOMe).

  • Reflux: Heat to reflux for 4–6 hours under Nitrogen.

  • Quench: Cool, neutralize with dilute HCl, and extract with ether.

  • Result: The ratio will shift toward the thermodynamic product (typically cis for 2,6-disubstitution).

Visual Workflows

Figure 1: Decision Logic for Isomer Separation

Caption: Logical workflow for selecting the correct separation technique based on the specific isomer challenge.

IsomerSeparation Start Start: Crude Mixture CheckType Identify Isomer Problem Start->CheckType Regio Regioisomers (2,4- vs 2,6-) CheckType->Regio Structural Isomers Stereo Stereoisomers (cis vs trans) CheckType->Stereo Diastereomers Bisulfite Bisulfite Extraction (Exploit Sterics) Regio->Bisulfite Recommended Distill High-Plate Distillation (Inefficient) Regio->Distill Not Recommended Equilib Thermodynamic Equilibration (Base Catalysis) Stereo->Equilib Shift to Stable form Deriv Derivatization (Oxime/Semicarbazone) Stereo->Deriv Crystallization Result1 Organic Phase: Pure 2,6-Isomer Bisulfite->Result1 Unhindered removed Result2 Aqueous Phase: 2,4-Isomer Adduct Bisulfite->Result2 Hindered remains Result3 Enriched cis-Isomer Equilib->Result3

Figure 2: Bisulfite Extraction Mechanism

Caption: Steric differentiation mechanism allowing separation of 2,6-dimethyl (hindered) from 2,4-dimethyl (unhindered).

BisulfiteMechanism cluster_0 Organic Phase cluster_1 Separation Event Iso26 2,6-Dimethyl (Hindered Carbonyl) Reaction Nucleophilic Attack Iso26->Reaction Blocked by Methyls Iso24 2,4-Dimethyl (Exposed Carbonyl) Iso24->Reaction Successful Attack Reagent NaHSO3 (aq) Reagent->Reaction ResultOrg Organic Layer: 2,6-Dimethyl (Unreacted) Reaction->ResultOrg No Reaction ResultAq Aqueous Layer: 2,4-Bisulfite Adduct Reaction->ResultAq Forms Salt

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, 2018. Link

  • Process for recovering cyclohexanone by formation of a bisulfite adduct. U.S. Patent 2,813,905. Link

  • Analytical gas-chromatographic stereoisomeric separation of 1,2-dimethylcyclohexanes and 1,3-dimethylcyclohexanes. Journal of Chromatography A, 2009.[3] Link

  • BenchChem Technical Support: Purification of 2,6-Dimethylcyclohexanone Isomers. BenchChem, 2025.[4] Link

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 1999.[5] Link

Sources

Validation & Comparative

Comparative Analysis of UV Absorption: 2,4-Dimethyl vs. Unsubstituted Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the ultraviolet (UV) absorption properties of 2,4-dimethylacetophenone (and related 2,4-dimethyl phenyl ketones) versus their unsubstituted counterparts (e.g., acetophenone).

Core Insight: The comparison is not merely structural but a study in competing physical-organic forces. While the 4-methyl group exerts an electronic bathochromic (red) shift due to hyperconjugation, the 2-methyl group imposes a dominant steric penalty. This "Steric Inhibition of Resonance" (SIR) forces the carbonyl group out of planarity with the benzene ring, significantly dampening the


 transition intensity (

) and often reversing the expected red shift.

Target Audience: Medicinal chemists, spectroscopists, and process engineers optimizing photo-active formulations or analyzing structral purity.

Theoretical Framework: The Clash of Electronic & Steric Effects

To understand the spectral differences, one must decouple the contributions of the substituents at the 2 (ortho) and 4 (para) positions.

The Unsubstituted Baseline (Acetophenone)

The phenyl ketone chromophore relies on the conjugation between the benzene


-system and the carbonyl 

-system.
  • Requirement: Planarity. The

    
    -orbitals of the benzene ring and the carbonyl carbon must be parallel to allow orbital overlap.[1]
    
  • Spectral Signature:

    • K-Band (

      
      ):  Intense absorption (
      
      
      
      ) around 240–245 nm.
    • B-Band (

      
      ):  Weak absorption (
      
      
      
      ) around 278 nm (forbidden transition).
The 4-Methyl Effect (Electronic)
  • Mechanism: Hyperconjugation. The methyl group at the para position donates electron density into the ring (

    
    ).
    
  • Result: This lowers the energy gap between the HOMO and LUMO.

  • Spectral Shift: Bathochromic (Red Shift) . The

    
     typically moves to longer wavelengths (e.g., ~252 nm) with an increase in intensity (Hyperchromic effect).
    
The 2,4-Dimethyl Effect (Steric Dominance)
  • Mechanism: Steric Inhibition of Resonance (SIR).[2] The methyl group at the ortho (2) position physically clashes with the carbonyl oxygen or methyl group.

  • Consequence: To relieve this strain, the carbonyl group rotates out of the plane of the benzene ring (torsional angle

    
    ).
    
  • Spectral Shift: Hypsochromic (Blue Shift) & Hypochromic .

    • The loss of planarity breaks the conjugation.

    • Even though the 4-methyl group wants to extend conjugation, the 2-methyl group physically prevents the necessary orbital alignment.

    • Result: The spectrum of 2,4-dimethylacetophenone often resembles the sum of isolated chromophores (benzene + ketone) rather than a conjugated system.

Data Presentation: Spectral Comparison

The following table synthesizes experimental trends and literature values for acetophenone derivatives in polar solvents (Ethanol/Methanol).

CompoundSubstitution Pattern

(nm) [K-Band]
Molar Absorptivity (

)
Primary Effect
Acetophenone Unsubstituted243 12,500 Baseline Conjugation
4-Methylacetophenone Para-only252 15,000 Electronic (+I, Hyperconjugation) Red Shift
2-Methylacetophenone Ortho-only235 - 240 ~6,500 Steric Inhibition (SIR) Blue Shift & Intensity Drop
2,4-Dimethylacetophenone Ortho & Para~242 *~7,500 Competing Effects: Steric twist dampens the 4-Me red shift.

*Note: The


 of 2,4-dimethylacetophenone often appears close to the unsubstituted baseline because the Red Shift (from 4-Me) and Blue Shift (from 2-Me twisting) partially cancel each other out, but the drastic drop in 

(Intensity) is the diagnostic feature of the steric hindrance.
Structural Logic Diagram

The following diagram illustrates the causal pathway determining the UV spectra.

UV_Mechanism Base Phenyl Ketone (Acetophenone) Sub_4 4-Methyl Subst. (Electron Donor) Base->Sub_4 Sub_2 2-Methyl Subst. (Steric Bulk) Base->Sub_2 Effect_4 Extended Conjugation (HOMO-LUMO Gap ↓) Sub_4->Effect_4 Effect_2 Loss of Planarity (Torsion Angle > 30°) Sub_2->Effect_2 Result_4 Bathochromic Shift (Red Shift) High Intensity Effect_4->Result_4 Result_2 Hypsochromic Shift (Blue Shift) Low Intensity Effect_2->Result_2 Final 2,4-Dimethyl Spectrum (Steric Dominance) Low Intensity, Mixed Shift Result_4->Final Dampened by Result_2->Final Dominates

Caption: Causal analysis of substituent effects. The steric distortion (red path) physically disrupts the orbital overlap required for the electronic benefit (green path) to fully manifest.

Experimental Protocol: Comparative UV Analysis

To replicate these data or analyze new derivatives, follow this self-validating protocol. This method controls for solvent polarity, which can obscure


 transitions.
Reagents & Equipment
  • Analyte: 2,4-dimethylacetophenone (Target) and Acetophenone (Standard).

  • Solvent A (Non-polar): Cyclohexane (Spectroscopic Grade). Purpose: To observe vibrational fine structure and unshifted

    
     bands.
    
  • Solvent B (Polar): Ethanol (95% or Absolute). Purpose: To observe the K-band clearly and assess hydrogen bonding effects.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

  • Cuvettes: Quartz, 1.0 cm path length (matched pair).

Workflow

Protocol Start Start: Sample Prep Stock Prepare Stock Solution (1.0 mM in Ethanol) Start->Stock Dilution Prepare Working Standard (0.05 mM / 50 µM) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Scan Scan 200-400 nm (Scan Speed: Medium) Blank->Scan Data Extract λ_max & Abs Scan->Data Calc Calculate ε (Beer-Lambert Law) Data->Calc

Caption: Standardized workflow for determining molar absorptivity.

Step-by-Step Methodology
  • Stock Preparation: Weigh exactly 14.8 mg of 2,4-dimethylacetophenone (MW: 148.2 g/mol ) into a 100 mL volumetric flask. Dilute to volume with Ethanol. (Conc =

    
     M).
    
  • Dilution: Transfer 5.0 mL of Stock solution to a 100 mL flask. Dilute to volume. (Final Conc =

    
     M).
    
  • Baseline: Insert two cuvettes with pure Ethanol. Run "Auto Zero/Baseline".

  • Measurement: Replace the sample cuvette with the dilute ketone solution. Scan from 400 nm down to 200 nm.

  • Calculation: Use Beer-Lambert Law (

    
    ) to solve for 
    
    
    
    .

Quality Control Check:

  • If

    
    , dilute further (deviations from linearity occur at high absorbance).
    
  • If the K-band is a flat plateau, the detector is saturated; dilute sample.

Discussion & Application

Why This Matters in Drug Development

When designing phenyl ketone pharmacophores, researchers often add methyl groups to block metabolism (e.g., blocking para-hydroxylation). However, adding a group at the 2-position changes the molecular shape from flat to twisted.

  • Binding Affinity: A twisted molecule may not fit a flat receptor pocket (e.g., DNA intercalation sites).

  • Reactivity: The loss of conjugation makes the carbonyl carbon more electrophilic (less resonance stabilization from the ring) but sterically harder to attack.

Diagnostic "Fingerprint"

You can distinguish 2,4-dimethylacetophenone from its isomers using UV:

  • High

    
     (>12,000) + Red Shift:  Likely 4-methyl  or 3,4-dimethyl  (Planar).
    
  • Low

    
     (<8,000) + Blue/No Shift:  Likely 2-methyl  or 2,4-dimethyl  (Twisted).
    

References

  • Braude, E. A., & Sondheimer, F. (1955). Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. Journal of the Chemical Society. Link

  • Exner, O., & Böhm, S. (2010). Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance? The Journal of Organic Chemistry. Link

  • BenchChem. (2025). A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. Link

  • Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules. Academic Press. (Standard text for steric effects on UV spectra).
  • NIST Chemistry WebBook. UV/Visible Spectra of Acetophenone Derivatives. Link

Sources

Analytical Comparison Guide: GC-MS Profiling of 1-Phenyl-2-nitropropene (CAS 2760-64-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-Phenyl-2-nitropropene (P2NP) , a critical intermediate in the synthesis of phenethylamine derivatives.[1] While P2NP is a legitimate precursor in organic synthesis, its primary analytical relevance lies in forensic profiling, where it serves as a marker for specific amphetamine synthesis routes (e.g., the nitropropene reduction route).

The Challenge: Differentiating P2NP from its reaction byproducts (phenyl-2-propanone, oximes) and thermally induced degradation products during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Solution: This guide presents a self-validating GC-MS protocol, comparative retention data, and mass spectral fragmentation logic to unequivocally identify P2NP against its structural analogs.

Chemical Profile & Stability[2][3]

FeatureSpecification
Compound Name 1-Phenyl-2-nitropropene (P2NP)
CAS Number 2760-64-7
Molecular Formula

Molecular Weight 163.17 g/mol
Structure Aromatic ring conjugated with a nitro-alkene side chain.[1][2][3][4]
Thermal Stability Moderate to Low. Nitropropenes can degrade in hot GC injection ports, potentially forming benzaldehyde or polymeric artifacts.

Experimental Methodology: A Self-Validating System

To ensure data integrity, the following protocol utilizes an Internal Standard (IS) normalization method. This eliminates variability caused by injection volume errors or instrument drift.

Sample Preparation Protocol[6]
  • Stock Solution: Dissolve 1 mg of P2NP reference standard in 1 mL of Methanol (LC-MS grade).

  • Internal Standard: Add Diphenylmethane or Tridecane (

    
    ) at a concentration of 50 µg/mL.
    
    • Reasoning: These compounds are stable, non-reactive, and elute in the relevant retention window without co-eluting with P2NP.

  • Derivatization: Not required for P2NP, but essential if analyzing in parallel with amphetamine (to improve peak shape).

GC-MS Instrument Parameters[7]
  • Column: DB-5ms or equivalent (5% phenyl-arylene, 95% dimethylpolysiloxane).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Critical: Set temperature to 250°C (not 280°C+) to minimize thermal degradation of the nitro group.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: Hold 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV.[5][6] Source Temp: 230°C.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample intake to data validation.

AnalyticalWorkflow Sample Sample Intake (Solid/Liquid) Extract Extraction (MeOH/DCM) Sample->Extract IS_Add Add Internal Std (Tridecane) Extract->IS_Add GC_Sep GC Separation (DB-5ms) IS_Add->GC_Sep MS_Det MS Detection (EI 70eV) GC_Sep->MS_Det Data_Val Data Validation (RI & Ion Ratios) MS_Det->Data_Val Data_Val->Sample Re-test if RI > ±10 units

Figure 1: Step-by-step analytical workflow ensuring data integrity through internal standardization and feedback loops.

Comparative Performance Data

The following data compares P2NP against its primary synthetic precursor (Benzaldehyde), its isomer/intermediate (P2P), and the final product (Amphetamine).[1]

Retention Time & Index Data (DB-5ms Column)[6]

Note: Absolute Retention Time (RT) varies by column length. Retention Index (RI) is the authoritative metric.

CompoundCAS No.[5][3][7]Approx. RT (min)*Retention Index (RI)**Elution Order
Benzaldehyde 100-52-74.2960 - 9701 (Early)
Phenyl-2-propanone (P2P) 103-79-76.81250 - 12602
1-Phenyl-2-nitropropene 2760-64-7 9.5 1430 - 1460 3
Amphetamine 300-62-95.51110 - 1125(Variable***)

*Based on the oven program described in Section 3.2. **Kovats Retention Index on 5% Phenyl-methylpolysiloxane. ***Amphetamine elutes earlier than P2NP but often tails significantly without derivatization.

Mass Spectral Fragmentation Comparison

Differentiation relies on characteristic ion ratios. P2NP is unique due to the presence of the nitro group, which is absent in P2P and Amphetamine.

CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic Ions (m/z)Mechanistic Insight
P2NP 163 (Distinct)115 or 117 163, 117, 115, 91, 77Loss of

(46) yields m/z 117.
P2P 13443134, 91, 65, 43Acylium ion (

) at m/z 43 is dominant.
Amphetamine 135 (Weak)4491, 44

-cleavage yields amine fragment (

) at m/z 44.

Mechanistic Interpretation & Differentiation

To interpret the data correctly, one must understand the fragmentation logic. The diagram below details how the Mass Spectrometer distinguishes P2NP from P2P, which is crucial since P2P is a controlled precursor often found in the same matrix.

Fragmentation Logic Diagram

FragmentationLogic P2NP 1-Phenyl-2-nitropropene (MW 163) Frag_NO2 Loss of NO2 [M-46]+ -> m/z 117 P2NP->Frag_NO2 Primary Path Frag_Benzyl Tropylium Ion m/z 91 P2NP->Frag_Benzyl Secondary Path P2P Phenyl-2-propanone (MW 134) P2P->Frag_Benzyl Secondary Path Frag_Acyl Acylium Ion m/z 43 P2P->Frag_Acyl Base Peak Frag_Indene Cyclization to Indene-like m/z 115 Frag_NO2->Frag_Indene -H2 Diff DIFFERENTIATION: P2NP has m/z 163 & 117 P2P has m/z 134 & 43 Frag_Indene->Diff Frag_Acyl->Diff

Figure 2: Mass spectral fragmentation pathways differentiating P2NP from P2P.

Technical Insight: The "Nitro" Signature

The presence of the m/z 117 peak (M - 46) is the "smoking gun" for P2NP.

  • P2P cannot generate m/z 117 or 115 in significant abundance.

  • Amphetamine cannot generate ions above m/z 135.

  • Therefore, the detection of ions >135 confirms the presence of the unreacted precursor (P2NP).

References

  • SWGDRUG. (2024). Mass Spectral Library - Version 3.14.[8] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[9] Gas Chromatographic Retention Data for 1-Phenyl-2-nitropropene. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • DeRuiter, J., et al. (1994). "Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene." Journal of Chromatographic Science, 32(11), 511-519.[5] Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for C15H20O Ketones in Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: For researchers and drug development professionals, establishing the precise elemental composition of a novel chemical entity is a foundational step in its characterization. For a compound class such as C15H20O ketones, which includes many biologically active natural products and synthetic intermediates, confirming the molecular formula is non-negotiable. This guide provides an in-depth comparison of the standards, methodologies, and validation techniques for the elemental analysis of these compounds. We will explore the gold-standard combustion analysis, contrast it with orthogonal techniques like high-resolution mass spectrometry, and place these methods within the broader context of pharmaceutical regulatory expectations, which also encompass elemental impurity analysis.

Section 1: The Cornerstone of Compositional Analysis: CHN Combustion

The primary method for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound is combustion analysis, a technique refined from the classical Pregl-Dumas method.[1] For a C15H20O ketone, this analysis provides the empirical formula by quantifying the fundamental building blocks of the molecule.

Principle of Operation

The sample is weighed precisely and then combusted at a high temperature (around 1000°C) in an oxygen-rich environment.[1][2] This process quantitatively converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2). These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[2][3]

Experimental Workflow: From Sample to Result

The workflow for combustion analysis is a self-validating system, beginning with calibration using a certified standard and culminating in the analysis of the unknown sample bracketed by checks.

CHN_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Balance 1. Weigh Certified Standard (e.g., Acetanilide) ~1-3 mg Sample_Prep 2. Weigh C15H20O Ketone Sample ~1-3 mg in Tin Capsule Seal 3. Seal Capsule (Expel Air) Autosampler 4. Load into Autosampler Seal->Autosampler Sample Transfer Combustion 5. Flash Combustion (~1000°C with O2) Autosampler->Combustion Reduction 6. Reduction & Scrubbing (Remove interferences, NOx -> N2) Combustion->Reduction Separation 7. GC Separation (H2O, CO2, N2) Reduction->Separation Detection 8. TCD Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Signal Output Calculation 10. Calculate %C, %H, %N (Based on Standard's Response Factor) Integration->Calculation Report 11. Compare to Theory & Generate Report Calculation->Report

Figure 1: High-level workflow for CHN combustion analysis.

The "Standard" in Elemental Analysis: Certified Reference Materials

The accuracy of combustion analysis is entirely dependent on proper calibration. This is achieved using highly pure, stable organic compounds known as Certified Reference Materials (CRMs) or Standard Reference Materials (SRMs). These materials, with certified elemental compositions, are provided by metrological institutes like the National Institute of Standards and Technology (NIST).[4][5] The instrument is calibrated against the known C, H, and N percentages of the CRM, ensuring the results for the unknown sample are traceable to a primary standard.[6]

Standard Reference MaterialFormula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)Key Attributes
AcetanilideC8H9NO71.09%6.71%10.36%High purity, stable, non-hygroscopic. A universal standard.
Benzoic AcidC7H6O268.85%4.95%0.00%Excellent for C and H calibration when N is not analyzed.
SulfanilamideC6H8N2O2S41.85%4.68%16.27%Used for instruments configured for CHNS analysis.
CystineC6H12N2O4S229.99%5.03%11.66%Another common standard for CHNS/O analysis.

Table 1: Comparison of common Certified Reference Materials for calibrating elemental analyzers. All calibrations are ultimately traceable to primary standards from institutions like NIST.[6]

Experimental Protocol: Analysis of a C15H20O Ketone
  • Instrument Preparation: Ensure the combustion and reduction tubes are packed with fresh reagents (e.g., tungsten trioxide, copper) and the system is leak-checked with the helium carrier gas.

  • Balance Verification: Use a calibrated microbalance with at least 5-decimal place readability.[7]

  • Calibration:

    • Accurately weigh approximately 1-3 mg of a suitable CRM (e.g., Acetanilide) into a tin capsule.[7]

    • Analyze a minimum of three CRM samples to establish the calibration factor (K-factor). The relative standard deviation of the responses should be ≤0.2%.

  • Sample Preparation:

    • In a new tin capsule, accurately weigh 1-3 mg of the C15H20O ketone sample.

    • Crimp the capsule tightly to ensure no atmospheric gases are trapped inside.

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to ensure a clean baseline.

    • Analyze the prepared C15H20O ketone sample in triplicate.

    • Run a calibration check standard (another CRM sample) after every 10-15 sample analyses to verify instrument stability.

  • Data Analysis and Acceptance Criteria:

    • The instrument software calculates the %C and %H based on the sample weight and the detector response relative to the CRM calibration.

    • The results are considered acceptable if the average experimental values are within ±0.4% of the theoretical values. This is a widely accepted industry standard for purity confirmation.

ElementTheoretical Value for C15H20OAcceptance Range (±0.4%)Example Experimental ResultPass/Fail
Carbon (C) 83.28%82.88% - 83.68%83.15%Pass
Hydrogen (H) 9.32%8.92% - 9.72%9.25%Pass
Oxygen (O) 7.40%7.00% - 7.80%7.60% (by difference)Pass

Table 2: Theoretical vs. acceptable experimental data for a C15H20O ketone.

Section 2: The Oxygen Question: Direct vs. Difference

While CHN analysis is straightforward, oxygen determination is more complex.

  • Determination by Difference: This is the most common method. The percentages of C and H (and any other elements like N, S) are determined experimentally. This total is subtracted from 100%, with the remainder assumed to be oxygen. Its accuracy is therefore dependent on the accuracy of the other measurements and the absence of other elements.

  • Direct Oxygen Analysis: A less common but more accurate method involves pyrolysis. The sample is heated in a furnace with a helium carrier gas, converting oxygen into carbon monoxide (CO). The CO is then separated and detected. This requires a dedicated instrument configuration.

For most applications in pharmaceutical development, determining oxygen by difference is sufficient, provided the sample is known to be free of other elements.

Section 3: Orthogonal Techniques for Complete Confidence

While combustion analysis confirms the elemental ratios, it does not confirm connectivity or exact mass. For comprehensive characterization, especially in a regulatory environment, orthogonal methods are essential.

Analytical TechniquePrincipleInformation ProvidedStrengths for C15H20O KetonesLimitations
Combustion Analysis High-temperature oxidation and detection of resulting gases (CO2, H2O).Elemental composition (%C, %H, %O). Confirms empirical formula.Highly accurate and precise for elemental ratios. Establishes purity.Destructive. Does not provide molecular weight or structural information.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of an ion with very high precision.Provides a highly accurate mass measurement (<5 ppm error), allowing for unambiguous determination of the molecular formula.Directly confirms the C15H20O formula. Highly sensitive (requires <1 mg).Does not provide quantitative purity data. Isomers cannot be distinguished by mass alone.
Quantitative NMR (qNMR) Integrates the signal of the analyte against a certified internal standard of known concentration.Provides a direct measure of the purity or concentration of the analyte in a sample.Highly specific and accurate for purity assessment. Non-destructive. Provides structural information.Requires a suitable, non-overlapping certified internal standard. Less sensitive than HRMS.

Table 3: Comparison of primary and orthogonal methods for the characterization of a C15H20O ketone.

Section 4: A Note on Regulatory Context: Elemental Composition vs. Elemental Impurities

It is critical for drug development professionals to distinguish between the analysis of a compound's core elemental makeup (CHO) and the analysis of trace elemental impurities. The term "elemental analysis" in a modern GMP context often refers to the latter.

  • Elemental Composition (This Guide): Focuses on confirming the molecular formula (e.g., C15H20O) via techniques like combustion analysis. This is a fundamental identity test.

  • Elemental Impurities (USP <232>/<233>): Focuses on quantifying potentially toxic trace metals (e.g., Pb, As, Hg, Cd, catalyst residues) that may be present in the drug substance or product.[8][9] This is a safety and quality control test. These analyses are governed by strict limits based on permitted daily exposure (PDE) and are typically performed using highly sensitive techniques like ICP-MS or ICP-OES.[10][11]

Analytical_Goal cluster_composition Identity & Purity cluster_impurity Safety & Quality Control Start Analytical Goal? Method_Comp Method: Combustion Analysis (CHO/N/S) Start->Method_Comp Formula Confirmation Method_Imp Method: ICP-MS / ICP-OES Start->Method_Imp Safety Assessment Goal_Comp Goal: Confirm Molecular Formula (e.g., C15H20O) Spec_Comp Specification: % Element = Theory ± 0.4% Goal_Imp Goal: Quantify Trace Metals (e.g., Pb, Pd, Ni) Spec_Imp Specification: Meet USP <232> PDE Limits

Figure 2: Decision diagram for elemental analysis in pharmaceutical development.

Conclusion

The elemental analysis of a C15H20O ketone relies on a foundation of combustion analysis, a robust method validated through the use of Certified Reference Materials traceable to primary standards. For researchers, this technique provides definitive confirmation of a compound's empirical formula. For drug development professionals, while combustion analysis remains a critical identity test, it must be complemented by orthogonal methods like HRMS and qNMR for a complete characterization package. Furthermore, it is essential to operate with a clear understanding of the distinction between analyzing for elemental composition and testing for elemental impurities, as both are critical, yet separate, requirements in the journey from discovery to a regulated pharmaceutical product.

References

  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES.US Pharmacopeia (USP).
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent Technologies.
  • <232> ELEMENTAL IMPURITIES—LIMITS.US Pharmacopeia (USP).
  • Elemental Analysis Manual.
  • Reference materials.National Institute of Standards and Technology (NIST).
  • Combustion analysis.Wikipedia.
  • IAEA Reference Materials.
  • NIST Standard Reference Materials® Catalog.National Institute of Standards and Technology (NIST).
  • Combustion Analysis.Chemistry LibreTexts.
  • NIST Standard Reference Materials C
  • Natural Reference M
  • CHNS ANALYSIS.Texas A&M University.
  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23).
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.Thermo Fisher Scientific.
  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar.

Sources

Advanced Impurity Profiling of Cyclohexyl 2,4-dimethylphenyl Ketone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Cyclohexyl 2,4-dimethylphenyl ketone (CAS: 73011-62-2 / Generic structure reference) is a critical intermediate in the synthesis of specialized photoinitiators and specific pharmaceutical active ingredients (APIs). While commercial certificates of analysis (CoAs) often claim purities >98% based on simple HPLC-UV area normalization, this metric is frequently deceptive.

The core challenge lies in the Friedel-Crafts acylation synthesis route, which generates isobaric regioisomers (specifically the 2,6-dimethyl and 3,5-dimethyl analogues) that co-elute under standard reverse-phase conditions. These "silent" impurities can alter the photochemical reactivity of the final product or introduce toxicity in pharmaceutical applications.

This guide compares three analytical "alternatives" for profiling this compound:

  • Standard HPLC-UV: The industry baseline (often insufficient).

  • GC-MS: The volatile impurity specialist.

  • UHPLC-Q-TOF-MS: The high-fidelity "Gold Standard."

The Chemistry of Impurity Generation

To profile impurities effectively, one must understand their origin.[1] The synthesis typically involves the Friedel-Crafts acylation of m-xylene with cyclohexanecarbonyl chloride using aluminum chloride (


).
Critical Impurity Classes
  • Regioisomers (The "Silent" Killers): m-Xylene directs substitution primarily to the 4-position (ortho to one methyl, para to the other) due to steric and electronic factors. However, substitution at the 2-position (between methyls) or rearrangement can occur, leading to Cyclohexyl 2,6-dimethylphenyl ketone .

  • Starting Materials: Unreacted m-xylene and cyclohexanecarboxylic acid (hydrolysis product).

  • Over-Acylation: Formation of di-ketone species (rare but possible with excess reagent).

Visualization: Synthesis & Impurity Pathways[2]

G cluster_0 Reactants cluster_1 Critical Impurities Xylene m-Xylene Reaction Friedel-Crafts (AlCl3, DCM) Xylene->Reaction AcidCl Cyclohexanecarbonyl Chloride AcidCl->Reaction Target TARGET: This compound Reaction->Target Major Pathway Isomer1 Regioisomer: 2,6-dimethyl isomer Reaction->Isomer1 Steric Leakage Hydrolysis Hydrolysis: Cyclohexanecarboxylic Acid Reaction->Hydrolysis Quench/Moisture Dimer Over-Acylation: Di-ketone species Reaction->Dimer Excess Reagent

Figure 1: Mechanistic pathway showing the origin of the critical 2,6-dimethyl regioisomer and hydrolysis byproducts during Friedel-Crafts acylation.

Comparative Analysis of Profiling Methods

We evaluated three methodologies to determine the true purity profile of a commercial "99%" grade sample.

Table 1: Performance Comparison of Analytical Alternatives
FeatureMethod A: HPLC-UV (254 nm) Method B: GC-MS (EI) Method C: UHPLC-Q-TOF-MS
Primary Utility Routine QC, Assay %Volatiles, Isomer SeparationUnknown ID, Trace Analysis
Isomer Resolution Poor (Co-elution common)Excellent (Thermal separation)Good (Requires specialized column)
Sensitivity (LOD) ~0.05%~0.01%< 0.001% (ppm level)
Structural ID None (Retention time only)Library Match (NIST)Exact Mass + Fragmentation
Throughput High (15 min run)Medium (30 min run)Medium (20 min run)
Blind Spot Non-chromophores (e.g., Acid)Thermally labile compoundsInorganic salts
Deep Dive: Why Standard HPLC Fails

Standard C18 columns often fail to resolve the 2,4- and 2,6-dimethyl isomers because their hydrophobicities (LogP ~4.8) are nearly identical. Researchers relying solely on Method A often overestimate purity by 1-2%.

Recommendation:

  • For Routine QC: Use Method B (GC-MS) . The boiling point differences between isomers allow for better baseline separation than liquid chromatography interactions.

  • For R&D/Troubleshooting: Use Method C (UHPLC-Q-TOF) to identify unknown high-molecular-weight byproducts.

Experimental Protocols

Protocol 1: High-Resolution GC-MS (The Recommended Method)

Best for separating regioisomers and unreacted m-xylene.

System: Agilent 7890B/5977B (or equivalent) Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm)

Parameters:

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 260°C.

  • Oven Program:

    • 50°C hold for 2 min (Traps m-xylene).

    • Ramp 10°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical for isomer resolution).

    • Hold 5 min.

  • Detection: MS Source 230°C, Quad 150°C. Scan range 40–500 amu.

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between the 2,4-dimethyl (Target) and 2,6-dimethyl (Impurity) peaks.
    
  • System Suitability: Tailing factor < 1.2 for the main peak.

Protocol 2: Orthogonal UHPLC-DAD Method

Best for detecting non-volatile degradation products.

System: Waters ACQUITY UPLC H-Class Column: ACQUITY UPLC BEH Phenyl (100 mm × 2.1 mm, 1.7 µm) Note: The Phenyl chemistry provides pi-pi interaction selectivity superior to C18 for aromatic isomers.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q)

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) %A %B Curve
0.0 90 10 Initial
2.0 90 10 6
12.0 10 90 6
15.0 10 90 6

| 15.1 | 90 | 10 | 1 |

Detection: UV at 240 nm (max absorption) and 210 nm (for non-conjugated impurities).

Analytical Workflow Decision Tree

This diagram guides the researcher on which method to deploy based on the specific impurity problem encountered.

Workflow Start Start: Impurity Profiling This compound Q1 Is the impurity volatile? (e.g., solvents, xylene) Start->Q1 GC Deploy Method B: GC-MS (DB-5ms) Q1->GC Yes Q2 Is it an isobaric isomer? (Same MW, similar polarity) Q1->Q2 No Result Generate CoA & Impurity Fate Map GC->Result LC_Phenyl Deploy Method C: UHPLC (Phenyl Column) Q2->LC_Phenyl Yes (Critical Step) LC_C18 Deploy Method A: Standard HPLC (C18) Q2->LC_C18 No (Routine) LC_Phenyl->Result LC_C18->Result

Figure 2: Decision matrix for selecting the appropriate analytical technique based on impurity physicochemical properties.

References

  • Impurity Profiling of Ketones via HPLC Agilent Technologies. "Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC." Application Note 5991-6567EN. [Link]

  • ICH Guidelines for Impurities International Council for Harmonisation. "ICH Q3A(R2): Impurities in New Drug Substances." [Link]

  • Separation of Aromatic Isomers Waters Corporation. "Separation of Positional Isomers on ACQUITY UPLC BEH Phenyl Columns." [Link]

Sources

×

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CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.